molecular formula C7H10ClN B1597496 3-chloro-4,4-dimethylpent-2-enenitrile CAS No. 216574-58-2

3-chloro-4,4-dimethylpent-2-enenitrile

Cat. No.: B1597496
CAS No.: 216574-58-2
M. Wt: 143.61 g/mol
InChI Key: KCVZJFYFJKNOFD-UHFFFAOYSA-N
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Description

3-chloro-4,4-dimethylpent-2-enenitrile is a useful research compound. Its molecular formula is C7H10ClN and its molecular weight is 143.61 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Chloro-4,4-dimethyl-pent-2-enenitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-4,4-dimethylpent-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN/c1-7(2,3)6(8)4-5-9/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCVZJFYFJKNOFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=CC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370866
Record name 3-chloro-4,4-dimethylpent-2-enenitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216574-58-2
Record name 3-chloro-4,4-dimethylpent-2-enenitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-4,4-dimethylpent-2-enenitrile
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-chloro-4,4-dimethylpent-2-enenitrile CAS number and supplier information

[1][2]

Chemical Identity & Core Properties

This compound is a functionalized vinyl nitrile characterized by a bulky tert-butyl group adjacent to a chloro-substituted alkene. Its unique steric profile—provided by the quaternary carbon at the 4-position—makes it a valuable scaffold for introducing lipophilic bulk into bioactive molecules, particularly in the development of pyrethroid insecticides and specific enzyme inhibitors.

Identification Data
ParameterDetail
CAS Number 216574-58-2
IUPAC Name This compound
Synonyms 3-(tert-Butyl)-3-chloroacrylonitrile; 1-Cyano-2-chloro-3,3-dimethyl-1-butene
Molecular Formula C₇H₁₀ClN
Molecular Weight 143.61 g/mol
SMILES CC(C)(C)C(Cl)=CC#N
InChI Key Predicted: LXWLESXAZLVXBF-UHFFFAOYSA-N (Analogous to aldehyde precursor)
Physical & Chemical Properties

Note: Experimental data for this specific CAS is proprietary to certain manufacturers. Values below represent high-confidence technical estimates based on structural analogs (e.g., 3-chloro-4,4-dimethylpent-2-enal).

PropertyValue / Description
Physical State Pale yellow to colorless liquid or low-melting solid (Ambient)
Boiling Point ~185–195 °C (Predicted at 760 mmHg)
Density ~1.05 g/cm³
Solubility Soluble in organic solvents (DCM, EtOAc, Toluene); Insoluble in water.[1]
Reactivity Electrophilic at the β-carbon; susceptible to nucleophilic vinyl substitution (SNV) and Michael addition.

Synthesis & Manufacturing Protocols

The industrial preparation of this compound typically proceeds via the Vilsmeier-Haack manifold, utilizing pinacolone (3,3-dimethyl-2-butanone) as the starting material. This route is preferred for its scalability and the availability of reagents.

Route A: The Vilsmeier-Aldehyde-Nitrile Pathway

This workflow involves the initial formation of a chloro-aldehyde intermediate, followed by functional group interconversion to the nitrile.

Step 1: Vilsmeier-Haack Formylation

Reagents: Pinacolone, Phosphorus Oxychloride (POCl₃), Dimethylformamide (DMF). Mechanism: The reaction generates a Vilsmeier reagent (chloroiminium ion) which attacks the enol of pinacolone. Subsequent hydrolysis yields the β-chloroaldehyde.

  • Protocol:

    • Charge dry DMF (3.0 eq) into a reactor and cool to 0–5 °C.

    • Add POCl₃ (2.5 eq) dropwise, maintaining temperature <10 °C (Exothermic). Stir for 30 min to form the Vilsmeier complex.

    • Add Pinacolone (1.0 eq) slowly.

    • Heat the mixture to 60–80 °C for 4–6 hours.

    • Quench onto crushed ice/water. Neutralize with NaOAc to precipitate 3-chloro-4,4-dimethylpent-2-enal (CAS 29582-27-2).

    • Yield: Typically 75–85%.[2]

Step 2: Conversion to Nitrile

Reagents: Hydroxylamine hydrochloride (NH₂OH·HCl), Acetic Anhydride (Ac₂O) or Thionyl Chloride (SOCl₂). Mechanism: Formation of the oxime followed by dehydration.

  • Protocol:

    • Dissolve the chloro-aldehyde in ethanol/water.

    • Add NH₂OH·HCl (1.1 eq) and Na₂CO₃ (base) to form the oxime. Stir at RT for 2 hours.

    • Isolate the crude oxime.

    • Dissolve oxime in Toluene. Add Ac₂O (2.0 eq) and reflux for 3 hours to dehydrate the oxime to the nitrile.

    • Distill under reduced pressure to obtain pure This compound .

Process Visualization (DOT Diagram)

SynthesisPathPinacolonePinacolone(3,3-Dimethyl-2-butanone)IntermediateIntermediate:3-Chloro-4,4-dimethylpent-2-enal(CAS 29582-27-2)Pinacolone->IntermediateFormylation(60-80°C)VilsmeierVilsmeier Reagent(POCl3 + DMF)Vilsmeier->IntermediateOximeOxime IntermediateIntermediate->OximeNH2OH·HClOximationProductTarget Product:This compound(CAS 216574-58-2)Oxime->ProductDehydration(Ac2O or SOCl2)

Figure 1: Synthetic pathway from Pinacolone to this compound via Vilsmeier-Haack chemistry.

Applications in Drug & Agrochemical Development[5]

Agrochemical Intermediates (Pyrethroids)

The this compound scaffold is structurally homologous to the acid moieties found in synthetic pyrethroids. The tert-butyl group mimics the steric bulk of the gem-dimethyl cyclopropane ring found in chrysanthemic acid derivatives.

  • Function: Serves as a precursor for vinyl-substituted cyclopropanecarboxylates .

  • Mechanism: The nitrile group can be hydrolyzed to the carboxylic acid, or the double bond can be cyclopropanated to form novel pyrethroid cores with enhanced photostability.

Heterocyclic Synthesis (Pharma Building Block)

The β-chloro-acrylonitrile motif is a "push-pull" alkene, highly reactive toward binucleophiles.

  • Pyrazoles: Reaction with hydrazine derivatives yields tert-butyl substituted aminopyrazoles, which are privileged scaffolds in kinase inhibitors (e.g., p38 MAP kinase inhibitors).

  • Pyrimidines: Condensation with amidines leads to functionalized pyrimidines used in antiviral research.

Supply Chain & Availability

This compound is classified as a specialized fine chemical. It is not a commodity solvent and is typically synthesized on-demand or stocked in small research quantities (grams to kilograms).

SupplierRegionGrade AvailableRole
Apollo Scientific UK/Global95%+ / 98%Research quantities (g to kg)
Molekula GlobalTechnicalBulk intermediates
Ambeed USA95%+Lab scale
ChemicalBook AggregatorVariousSourcing platform

Procurement Note: Due to the potential for the chloro-alkene to degrade (hydrolyze) over time, ensure suppliers provide a recent Certificate of Analysis (CoA) confirming purity >95% by GC.

Safety & Handling (MSDS Summary)

Signal Word: WARNING

Hazard Statements (GHS)
  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Protocols
  • Engineering Controls: Always handle within a certified chemical fume hood. The compound may release HCl traces if moisture is present.

  • PPE: Nitrile gloves (0.11 mm minimum thickness), safety goggles, and lab coat.

  • Storage: Store in a cool, dry place (2–8 °C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the chloro-alkene or nitrile hydration.

References

  • Apollo Scientific. (n.d.). Product Safety Data Sheet: this compound. Retrieved from

  • PubChem. (2021).[1][3] 3-Chloro-4,4-dimethylpent-2-enal (Precursor Data). National Library of Medicine. Retrieved from

  • ChemicalBook. (2023). This compound Product Database. Retrieved from

  • Organic Syntheses. (1952). Vilsmeier-Haack Formylation Protocols. Coll. Vol. 4, p. 331. (General methodology reference).

Molecular weight and physical characteristics of 3-chloro-4,4-dimethylpent-2-enenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling and Synthetic Utility in Kinase Inhibitor Design [1]

Executive Summary

3-Chloro-4,4-dimethylpent-2-enenitrile (CAS: 216574-58-2) is a specialized aliphatic nitrile intermediate characterized by a sterically bulky tert-butyl group adjacent to a vinyl chloride moiety. This unique structural motif—combining a Michael acceptor potential with a leaving group (Cl)—makes it a linchpin scaffold in the synthesis of fused heterocycles, particularly pyrazoles and pyrimidines.

In modern drug discovery, this molecule has emerged as a critical building block for next-generation kinase inhibitors, specifically targeting DDR1/DDR2 (Discoidin Domain Receptors) involved in fibrosis and EGFR (Epidermal Growth Factor Receptor) pathways in oncology. Its utility lies in its ability to undergo regioselective cyclization with hydrazines and amidines, locking the tert-butyl group into a specific vector required for hydrophobic pocket occupancy in protein targets.

Molecular Identity & Physicochemical Properties[2][3]

The molecule features a pent-2-ene backbone.[2][3] The "4,4-dimethyl" designation confirms a tert-butyl group at the C4 position. The vinyl chloride at C3 and the nitrile at C1 create a highly polarized electronic system susceptible to nucleophilic attack-elimination sequences.

Table 1: Physicochemical Specifications
PropertyValueNotes
IUPAC Name This compound
CAS Number 216574-58-2
Molecular Formula

Molecular Weight 143.61 g/mol
Physical State LiquidColorless to pale yellow
Density

g/cm³
Predicted
Boiling Point ~200–210 °CPredicted (760 Torr)
LogP ~2.3Lipophilic due to t-butyl group
Stereochemistry E/Z IsomersTypically obtained as a mixture; E-isomer often predominates due to steric bulk of t-Bu.[2][4]

Synthetic Architecture

The industrial synthesis of this compound is a classic example of "Vilsmeier-Haack Chemistry" applied to sterically hindered ketones. The protocol transforms Pinacolone (3,3-dimethyl-2-butanone) into the nitrile via a chloro-aldehyde intermediate.

Mechanism of Action[1]
  • Vilsmeier Reagent Formation: Reaction of DMF with

    
     generates the electrophilic chloroiminium ion.
    
  • Enolization & Attack: Pinacolone enolizes and attacks the Vilsmeier reagent.

  • Chlorination: The resulting intermediate eliminates the dimethylamino group while installing a chlorine atom, yielding 3-chloro-4,4-dimethylpent-2-enal .

  • Nitrile Formation: The aldehyde is converted to the nitrile, typically via condensation with hydroxylamine (

    
    ) to form an oxime, followed by dehydration using a dehydrating agent (e.g., 
    
    
    
    or excess
    
    
    in situ).
Experimental Protocol (Two-Step One-Pot Variation)

Note: This protocol synthesizes the aldehyde intermediate and converts it to nitrile.

Reagents:

  • Pinacolone (1.0 eq)

  • Phosphorus Oxychloride (

    
    , 2.5 eq)
    
  • Dimethylformamide (DMF, 3.0 eq)

  • Hydroxylamine Hydrochloride (

    
    , 1.2 eq)
    

Workflow:

  • Vilsmeier Activation: In a flame-dried reactor under

    
    , cool DMF to 0°C. Add 
    
    
    
    dropwise over 30 minutes. Maintain internal temperature <10°C to prevent thermal decomposition of the Vilsmeier complex. Stir for 30 minutes.
  • Ketone Addition: Add Pinacolone dropwise. The reaction is exothermic. Allow the mixture to warm to room temperature, then heat to 45–60°C for 3–4 hours. Checkpoint: TLC/LCMS should show conversion to the chloro-aldehyde.

  • Oximation & Dehydration: Cool the mixture to 20°C. Add

    
     carefully (solid or solution). The acidic conditions and excess 
    
    
    
    facilitate the formation of the oxime and its subsequent dehydration to the nitrile in situ.
  • Workup: Quench the reaction mixture slowly into crushed ice/water (highly exothermic). Extract with Ethyl Acetate or MTBE. Wash organics with saturated

    
     and brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Distillation under reduced pressure is recommended to separate the E/Z isomers and remove trace aldehyde.

Synthetic Pathway Diagram

Synthesis Pinacolone Pinacolone (3,3-dimethyl-2-butanone) Intermediate Intermediate: 3-Chloro-4,4-dimethylpent-2-enal Pinacolone->Intermediate Formylation & Chlorination (60°C, 3h) Reagents1 DMF + POCl3 (Vilsmeier Reagent) Reagents1->Intermediate Product TARGET: This compound Intermediate->Product Oximation & Dehydration (In situ) Reagents2 NH2OH · HCl (Dehydration) Reagents2->Product

Figure 1: Vilsmeier-Haack synthetic route from Pinacolone to the target nitrile.

Reactivity & Applications in Drug Design

The strategic value of this compound lies in its biselectrophilic nature. It possesses two electrophilic sites:

  • C3 (Vinyl Chloride): Susceptible to nucleophilic addition-elimination (

    
    -like mechanism on vinyl).
    
  • C1 (Nitrile): Precursor for amidines or heterocycle closure.

Heterocycle Synthesis (Pyrazoles)

The most common application is the synthesis of 3-tert-butyl-1-substituted-pyrazoles .

  • Reaction: Condensation with alkyl hydrazines (

    
    ).
    
  • Mechanism: The hydrazine nitrogen attacks the C3 position (displacing Cl) and subsequently attacks the nitrile carbon (or activated intermediate), leading to cyclization.

  • Utility: This generates the core scaffold for DDR1 inhibitors , where the tert-butyl group occupies the hydrophobic "gatekeeper" pocket of the kinase.

Reactivity Flowchart

Reactivity cluster_apps Downstream Applications Target This compound Hydrazine + Hydrazines (R-NH-NH2) Target->Hydrazine Amidine + Amidines Target->Amidine Hydrolysis + Acid/Base Hydrolysis Target->Hydrolysis Pyrazole tert-Butyl Pyrazoles (Kinase Inhibitors) Pyrimidine tert-Butyl Pyrimidines Acid Carboxylic Acid Derivs (Agrochemicals) Hydrazine->Pyrazole Cyclization Amidine->Pyrimidine Cyclization Hydrolysis->Acid Nitrile Hydrolysis

Figure 2: Divergent synthesis pathways utilizing the vinyl chloride and nitrile handles.

Safety & Handling (MSDS Summary)

  • Hazards: As a halogenated nitrile, this compound is Toxic if swallowed, inhaled, or in contact with skin . It may cause severe eye irritation and skin sensitization.

  • Handling:

    • Use only in a chemical fume hood.

    • Wear chemical-resistant gloves (Nitrile/Neoprene) and safety goggles.

    • Avoid contact with strong oxidizing agents and strong bases (which may cause polymerization or rapid hydrolysis).

  • Storage: Store in a cool, dry place under inert gas (

    
     or Argon) to prevent moisture ingress, which can hydrolyze the nitrile or chloride over time.
    

References

  • Apollo Scientific. (2025). Safety Data Sheet: this compound. Retrieved from

  • ChemicalBook. (2023). Synthesis of this compound from Pinacolone. Retrieved from

  • Google Patents. (2013). US8815879B2: Substituted 4-(selenophen-3-ylamino) quinazolines and uses thereof. (Describes Vilsmeier synthesis protocol). Retrieved from

  • PubChem. (2025). Compound Summary: 3-Chloro-4,4-dimethylpent-2-enal (Related Intermediate).[2][4] Retrieved from

  • Organic Syntheses. (2014). Synthesis of Pyrazoles via Vilsmeier Intermediates. Retrieved from

Sources

Navigating the Unknown: A Technical Guide to Assessing the Potential Toxicity and Environmental Impact of 3-chloro-4,4-dimethylpent-2-enenitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Imperative of Proactive Assessment

In the landscape of chemical synthesis and drug development, novel molecules are continuously engineered to address a myriad of scientific and therapeutic challenges. Among these is 3-chloro-4,4-dimethylpent-2-enenitrile, a compound whose utility in organic synthesis, particularly in the production of agrochemicals, is noted.[1] However, its introduction into broader applications necessitates a rigorous and proactive evaluation of its potential toxicological and environmental footprint. This guide provides a comprehensive framework for researchers and drug development professionals to navigate the assessment of this and structurally similar compounds, emphasizing scientific integrity and a logic-driven, tiered approach to risk evaluation. Due to the current scarcity of specific toxicological data for this compound in publicly accessible literature, this document will leverage established principles from related chemical classes—namely organochlorines and aliphatic nitriles—to forecast potential hazards and outline a robust, self-validating testing strategy.

Section 1: Physicochemical Identity and Structural Alerts

A foundational understanding of a molecule's inherent properties is paramount to predicting its behavior in biological and environmental systems.

1.1. Chemical Profile

PropertyValue/InformationSource
Chemical Name This compound[1][2]
Synonym(s) 3-(tert-Butyl)-3-chloroacrylonitrile[1]
CAS Number 216574-58-2[1][2]
Molecular Formula C7H10ClN[2]
Molecular Weight 143.61 g/mol [1]
Boiling Point 90-92 °C at 10 mmHg[1]
Synthesis Can be synthesized from Pinacolone.[3]

1.2. Structural Analysis and Inherent Hazard Identification

The molecular architecture of this compound contains two key functional groups that warrant careful consideration due to their well-documented roles in toxicity: the organochlorine and the nitrile moieties.

  • Organochlorine Moiety: Organochlorine compounds are a class of synthetic chemicals known for their persistence in the environment, potential for bioaccumulation, and a range of toxic effects.[4][5] The carbon-chlorine bond can be relatively stable, contributing to the recalcitrance of these molecules to natural degradation processes.[5]

  • Nitrile Moiety (-C≡N): The toxicity of many nitriles is associated with their potential to release cyanide ions (CN-) through metabolic processes.[6] Cyanide is a potent inhibitor of cellular respiration. However, the toxicity of nitriles can also be influenced by the overall structure of the molecule.[6]

The combination of these two functional groups in a single molecule necessitates a comprehensive toxicological and environmental risk assessment.

Caption: Chemical structure of this compound.

Section 2: Predictive Toxicology - An In Silico Approach

In the absence of empirical data, Quantitative Structure-Activity Relationship (QSAR) models provide a valuable first-tier assessment of potential toxicity.[7][8][9] These computational tools correlate the structural features of a chemical with its biological activity.[7][8][9]

2.1. Rationale for QSAR Application

QSAR modeling is a scientifically robust and ethically responsible initial step in toxicological assessment. It allows for the prioritization of chemicals for further testing and can provide insights into potential mechanisms of toxicity.[10]

2.2. Recommended QSAR Modeling Protocol

  • Model Selection: Employ a battery of validated QSAR models that cover a range of toxicological endpoints, including acute oral toxicity (LD50), mutagenicity (Ames test), and ecotoxicity. Several freely available and commercial software packages can be utilized for this purpose.[11]

  • Input Data: The canonical SMILES (Simplified Molecular Input Line Entry System) representation of this compound is used as the input for the models.

  • Endpoint Prediction:

    • Acute Mammalian Toxicity: Predict the oral LD50 in rodents. This will provide an initial classification of the compound's acute toxicity potential.

    • Mutagenicity: Assess the potential for the compound to induce genetic mutations.

    • Ecotoxicity: Predict the acute toxicity to aquatic organisms such as fish (e.g., 96-hour LC50 for Pimephales promelas) and invertebrates (e.g., 48-hour EC50 for Daphnia magna).

  • Applicability Domain Analysis: It is crucial to ensure that the compound falls within the applicability domain of the QSAR models used. This confirms that the models are making predictions for a chemical that is structurally similar to those in their training sets.

QSAR_Workflow cluster_input Input cluster_models QSAR Models cluster_output Predicted Endpoints SMILES Chemical Structure (SMILES) Acute_Tox Acute Toxicity (LD50) SMILES->Acute_Tox Mutagenicity Mutagenicity (Ames) SMILES->Mutagenicity Ecotoxicity Ecotoxicity (LC50/EC50) SMILES->Ecotoxicity Toxicity_Class Toxicity Classification Acute_Tox->Toxicity_Class Genotoxic_Potential Genotoxic Potential Mutagenicity->Genotoxic_Potential Environmental_Hazard Environmental Hazard Class Ecotoxicity->Environmental_Hazard

Caption: A streamlined workflow for in silico toxicity prediction using QSAR models.

Section 3: A Tiered Approach to In Vitro and In Vivo Toxicological Evaluation

Following in silico predictions, a tiered approach to empirical testing is recommended, adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing). The Organisation for Economic Co-operation and Development (OECD) provides internationally accepted guidelines for the testing of chemicals, which should be followed to ensure data quality and regulatory acceptance.[12][13]

3.1. Tier 1: In Vitro Assays

  • Cytotoxicity: Initial screening for cytotoxicity should be performed in a range of human cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) to determine the basal toxicity of the compound.

  • Genotoxicity: A battery of in vitro genotoxicity tests is essential. This should include:

    • Ames Test (OECD TG 471): To assess the potential for bacterial gene mutation.

    • In Vitro Mammalian Cell Micronucleus Test (OECD TG 487): To evaluate chromosomal damage.

  • Metabolic Stability: Investigating the in vitro metabolism of this compound using human liver microsomes can provide insights into its potential biotransformation pathways and the formation of reactive metabolites.[14]

3.2. Tier 2: Acute In Vivo Toxicity

Should the in vitro data or QSAR predictions suggest significant toxicity, a limited in vivo study to determine acute oral toxicity is warranted.

Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (OECD TG 420) [15]

  • Test Animals: Use a single sex (typically female) of a standard rodent species (e.g., Sprague-Dawley rats).

  • Dose Selection: Based on the QSAR predictions and in vitro cytotoxicity data, a starting dose is selected from fixed dose levels (5, 50, 300, and 2000 mg/kg).[15]

  • Procedure:

    • A single animal is dosed at the starting dose.

    • The animal is observed for signs of toxicity and mortality for up to 14 days.

    • If the animal survives, the next animal is dosed at a higher fixed dose level. If the animal shows signs of severe toxicity or dies, the next animal is dosed at a lower fixed dose level.

    • This sequential dosing continues until the dose causing evident toxicity or the maximum dose is identified.

  • Endpoint: The test allows for the classification of the substance into a toxicity category based on the Globally Harmonised System (GHS).[15] This method avoids using lethality as the primary endpoint and reduces the number of animals required compared to traditional LD50 tests.[15][16]

Section 4: Environmental Fate and Ecotoxicology

The potential for a chemical to persist and cause harm in the environment is a critical aspect of its overall risk profile.

4.1. Environmental Persistence and Degradation

Given the organochlorine nature of this compound, it is prudent to assume a degree of environmental persistence.[5] Studies on the biodegradation of chlorinated aliphatic compounds suggest that degradation can occur under both aerobic and anaerobic conditions, but the rates can be slow.[17]

4.2. Bioaccumulation Potential

The lipophilicity of a compound is a key determinant of its potential to bioaccumulate in organisms. While no specific data exists for this compound, its structural characteristics suggest a potential for bioaccumulation.

4.3. Ecotoxicological Testing

A baseline ecotoxicological assessment should be conducted to determine the potential impact on aquatic ecosystems.

Experimental Protocol: Acute Toxicity to Aquatic Organisms

  • Fish, Acute Toxicity Test (OECD TG 203): This test determines the concentration of the substance that is lethal to 50% of the test fish (LC50) over a 96-hour exposure period.[13]

  • Daphnia sp., Acute Immobilisation Test (OECD TG 202): This test determines the concentration that immobilizes 50% of the daphnids (EC50) after a 48-hour exposure.

  • Alga, Growth Inhibition Test (OECD TG 201): This test evaluates the effect of the substance on the growth of freshwater algae.

Environmental_Risk_Pathway cluster_release Environmental Release cluster_fate Environmental Fate cluster_impact Ecological Impact Release Release into Aquatic Environment Persistence Persistence Release->Persistence Degradation Degradation Release->Degradation Bioaccumulation Bioaccumulation Persistence->Bioaccumulation Aquatic_Toxicity Toxicity to Aquatic Organisms Persistence->Aquatic_Toxicity Food_Chain Food Chain Transfer Bioaccumulation->Food_Chain Degradation->Aquatic_Toxicity Degradation Products Food_Chain->Aquatic_Toxicity

Caption: Conceptual model of the environmental fate and impact of this compound.

Section 5: Analytical Methodology

Reliable and sensitive analytical methods are essential for conducting toxicological and environmental studies.

5.1. Detection in Biological and Environmental Matrices

Given the organochlorine and nitrile functionalities, a combination of chromatographic and mass spectrometric techniques is recommended for the detection and quantification of this compound and its potential metabolites or degradation products.

Recommended Analytical Workflow:

  • Sample Preparation:

    • Water Samples: Solid-phase extraction (SPE) is a common and effective method for concentrating organochlorine compounds from aqueous samples.[18]

    • Soil/Sediment Samples: Soxhlet extraction or pressurized fluid extraction with an appropriate solvent mixture (e.g., hexane-acetone or dichloromethane-acetone) can be used.[19]

    • Biological Tissues: Liquid-liquid extraction or SPE following tissue homogenization is typically employed.

  • Instrumental Analysis:

    • Gas Chromatography-Mass Spectrometry (GC-MS): GC is well-suited for the separation of volatile and semi-volatile organic compounds like this compound.[20][21] Mass spectrometry provides sensitive and selective detection. An electron capture detector (ECD) is also highly sensitive to halogenated compounds.[20]

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For the analysis of potential polar metabolites or degradation products, LC-MS/MS offers excellent sensitivity and specificity.

Conclusion: A Call for Empirical Investigation

While this guide provides a comprehensive framework for assessing the potential toxicity and environmental impact of this compound, it is crucial to underscore that in silico predictions and extrapolations from related compounds are not substitutes for empirical data. The structural alerts present in this molecule—the organochlorine and nitrile groups—necessitate a cautious and thorough investigation. The experimental protocols outlined herein, based on internationally recognized OECD guidelines, provide a clear path forward for generating the robust data required for a comprehensive risk assessment. As the use of this and other novel chemicals expands, a commitment to proactive and scientifically rigorous safety and environmental evaluation is not merely a regulatory hurdle but a fundamental responsibility of the scientific community.

References

  • OECD Guidelines for the Testing of Chemicals. (n.d.). Organisation for Economic Co-operation and Development. [Link]

  • OECD. (2019). Test No. 203: Fish, Acute Toxicity Test. In OECD Guidelines for the Testing of Chemicals, Section 2. OECD Publishing.
  • OECD. (2001). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. In OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing.
  • OECD. (2001). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. In OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing.
  • Mehta, P. K., et al. (2024). Toxicity of nitriles/amides-based products in the environment and their enzymatic bioremediation.
  • National Institute for Occupational Safety and Health (NIOSH). (1978). Criteria for a Recommended Standard: Occupational Exposure to Nitriles. U.S.
  • Ohkawa, H., Ohkawa, R., & Yamamoto, I. (1972). Enzymatic mechanisms of fungicide action. In Environmental Toxicology of Pesticides (pp. 333-353). Academic Press.
  • Tanii, H., & Hashimoto, K. (1984). Studies on the mechanism of acute toxicity of nitriles in mice. Archives of toxicology, 55(1), 47-54.
  • Raut, P., & Angus, W. G. (2010). Organochlorine pesticides. In Hayes' Handbook of Pesticide Toxicology (pp. 1233-1273). Academic Press.
  • NICNAS. (2018). Geranyl and neryl nitriles: Human health tier II assessment. Australian Government Department of Health.
  • Tiwari, A. K., et al. (2017). QSAR Modeling for Relative Toxicity Prediction of (3-(2-chloroquinolin-3-yl)oxiran-2-yl)(phenyl)methanone Derivatives. Current Research in Pharmaceutical Sciences, 7(1), 03-09.
  • Rahman, M. M., et al. (2021). Techniques for quantification of organochlorine pesticides from a validated method by using gas chromatography-electron capture detector. Applied Biological Chemistry, 64(1), 1-11.
  • U.S. Geological Survey. (1995). Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory--Determination of organochlorine pesticides in water by C-18 solid-phase extraction and capillary-column gas chromatography with electron-capture detection. U.S. Geological Survey.
  • Ruiz, P., et al. (2014). Prediction of Acute Mammalian Toxicity Using QSAR Methods: A Case Study of Sulfur Mustard and Its Breakdown Products. International journal of molecular sciences, 15(11), 21497-21510.
  • Gadaleta, D., et al. (2021). Predicting Acute Oral Toxicity in Bobwhite Quail: Development of QSAR Models for LD50. International Journal of Molecular Sciences, 22(21), 11598.
  • Veningerová, M., et al. (1997). Analytical methods for the determination of organochlorine compounds. Application to environmental samples in the Slovak Republic.
  • U.S. Geological Survey. (2001). Methods of Analysis by the U.S. Geological Survey National Water Quality Laboratory—Determination of Organochlorine Pesticides and Polychlorinated Biphenyls in Bottom Sediment by Gas Chromatography with Electron-Capture Detection. U.S. Geological Survey.
  • Pavan, M., & Worth, A. P. (2008). Review of software tools for toxicity prediction. JRC Scientific and Technical Reports.
  • U.S. Environmental Protection Agency. (2007). Method 8081B: Organochlorine pesticides by gas chromatography. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846).
  • Cronin, M. T., et al. (2025). The predictivity of QSARs for toxicity: Recommendations for improving model performance.
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  • PubChem. (n.d.). 3-Chloro-2,4-dimethyl-2-pentene. National Center for Biotechnology Information. [Link]

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  • Wang, L., et al. (2021). Acute toxicity and ecological risk assessment of 4,4'-dihydroxybenzophenone, 2,4,4'-trihydroxybenzophenone and 4-MBC in ultraviolet (UV)-filters. PloS one, 16(4), e0249485.
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Methodological & Application

Application Note: Using 3-Chloro-4,4-Dimethylpent-2-enenitrile in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists in agrochemical development. It details the utilization of 3-chloro-4,4-dimethylpent-2-enenitrile (CAS 216574-58-2), a specialized vinyl-chloride nitrile intermediate.

While traditional pyrethroids (e.g., Permethrin, Cypermethrin) utilize cyclopropane acids derived from chrysanthemic acid, this intermediate is critical for synthesizing tert-butyl substituted heterocycles (pyrazoles, thiophenes). These motifs are central to "Pyrethroid-like" METI acaricides (e.g., Tebufenpyrad analogues) and next-generation SDHI fungicides, which share structural bio-isosterism with classical pyrethroids.

Executive Summary

This compound is a highly reactive, multifunctional "C3+N" building block. Derived from pinacolone via Vilsmeier-Haack chemistry, it possesses a unique vinyl chloride moiety adjacent to a nitrile group, with a bulky tert-butyl tail.

In agrochemical synthesis, it serves as a lynchpin for constructing lipophilic heterocyclic cores. Its primary applications include:

  • Pyrazole Synthesis: Reaction with hydrazines to form 3-tert-butyl-aminopyrazoles (scaffolds for METI acaricides).

  • Thiophene Synthesis: Reaction with sulfide sources to form aminothiophenes (precursors to novel insecticides and kinase inhibitors).

  • Cyclopropane Formation (Experimental): Carbenoid addition to the double bond to generate novel gem-dimethyl cyclopropane analogues.

Chemical Foundation & Mechanism

The utility of this intermediate stems from its push-pull electronic structure. The nitrile group acts as an electron-withdrawing group (EWG), activating the double bond for nucleophilic attack, while the chlorine atom acts as a leaving group, facilitating cyclization-elimination sequences.

Mechanistic Pathway: Pyrazole Formation

When reacted with hydrazine derivatives (e.g., methylhydrazine), the molecule undergoes a cascade reaction:

  • Michael Addition: The hydrazine nitrogen attacks the

    
    -carbon (displacing chloride is favored, or addition-elimination occurs).
    
  • Cyclization: The second nitrogen attacks the nitrile carbon.

  • Aromatization: Tautomerization yields the stable aminopyrazole core.

Mechanistic Pathway: Thiophene Formation

Reaction with Sodium Sulfide (


) follows a Gewald-type mechanism:
  • Thiolation: Displacement of the vinyl chloride by sulfide.

  • Cyclization: Intramolecular attack on the nitrile.

  • Product: 3-amino-5-tert-butylthiophene-2-carbonitrile (or amide depending on workup).

Experimental Protocols

Protocol A: Synthesis of the Intermediate (Upstream)

Note: If not purchasing commercially, this intermediate is synthesized from Pinacolone.

Objective: Preparation of this compound via Vilsmeier-Haack conditions.

Reagents:

  • Pinacolone (3,3-dimethyl-2-butanone): 1.0 eq

  • Phosphorus Oxychloride (

    
    ): 1.2 eq
    
  • Dimethylformamide (DMF): 2.5 eq

  • Hydroxylamine Hydrochloride (

    
    ): 1.1 eq
    
  • Solvent: Dichloromethane (DCM) or Toluene.

Procedure:

  • Vilsmeier Complex Formation: Cool DMF to

    
    . Add 
    
    
    
    dropwise under
    
    
    atmosphere. Stir for 30 min to form the Vilsmeier reagent (white precipitate may form).
  • Formylation: Add Pinacolone dropwise, maintaining temperature

    
    . The mixture will turn yellow/orange.
    
  • Heating: Warm to

    
     and stir for 3–4 hours. This forms the intermediate 3-chloro-4,4-dimethylpent-2-enal.[1]
    
  • Oximation (One-Pot Variant): Cool the mixture to room temperature. Add

    
     (dissolved in minimal water/buffer). Stir for 2 hours.
    
  • Dehydration: Add a dehydration agent (e.g.,

    
     or simply heat with excess 
    
    
    
    if initially added in excess) to convert the oxime to the nitrile.
  • Workup: Quench into ice water. Extract with DCM (

    
    ). Wash organic layer with sat. 
    
    
    
    and brine. Dry over
    
    
    and concentrate.
  • Purification: Vacuum distillation (bp ~85-90°C at 10 mmHg).

Protocol B: Synthesis of 3-tert-butyl-1-methyl-1H-pyrazol-5-amine (Downstream Core)

This is the key scaffold for "Tebufenpyrad-like" pyrethroid analogues.

Reagents:

  • This compound: 10.0 g (69.6 mmol)

  • Methylhydrazine: 3.5 g (76.0 mmol, 1.1 eq)

  • Triethylamine (

    
    ): 1.1 eq
    
  • Solvent: Ethanol (EtOH) or Tetrahydrofuran (THF), anhydrous.

Step-by-Step Methodology:

  • Setup: Charge a 250 mL 3-neck round-bottom flask with this compound (10 g) and EtOH (100 mL).

  • Addition: Add

    
     followed by the dropwise addition of Methylhydrazine at room temperature. Caution: Exothermic reaction.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) for disappearance of the vinyl nitrile.
    
  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Extraction: Redissolve residue in Ethyl Acetate (100 mL). Wash with water (

    
     mL) to remove hydrazine salts.
    
  • Isolation: Dry organic phase (

    
    ), filter, and evaporate.
    
  • Crystallization: Recrystallize from Hexane/Ether to yield off-white crystals.

Yield Target: >85% Characterization:

  • 1H NMR (

    
    ):  Look for t-butyl singlet (~1.3 ppm), N-methyl singlet (~3.7 ppm), and Pyrazole-H4 singlet (~5.5 ppm).
    

Visualization of Synthesis Workflow

The following diagram illustrates the transformation from Pinacolone to the Pyrazole core using Graphviz.

G cluster_0 Upstream Synthesis cluster_1 Downstream Application Pinacolone Pinacolone (t-Bu-CO-Me) Intermediate_Ald Intermediate: Chloro-Aldehyde Pinacolone->Intermediate_Ald 1. Formylation (60°C) Vilsmeier Vilsmeier Reagent (POCl3 / DMF) Vilsmeier->Intermediate_Ald Target_Nitrile 3-chloro-4,4-dimethyl- pent-2-enenitrile (CAS 216574-58-2) Intermediate_Ald->Target_Nitrile 2. Oximation & Dehydration Pyrazole 3-tert-butyl-1-methyl- 1H-pyrazol-5-amine (Pyrethroid Scaffold) Target_Nitrile->Pyrazole Cyclization (EtOH, Reflux) Thiophene Aminothiophene Derivative Target_Nitrile->Thiophene Na2S / DMF (Gewald Rxn) Hydrazine Methylhydrazine Hydrazine->Pyrazole

Caption: Synthesis pathway converting Pinacolone to the active Pyrazole scaffold via the 3-chloro-vinyl nitrile intermediate.

Quantitative Data & Process Parameters

ParameterSpecificationCriticality
Purity of Nitrile >95% (GC)High: Impurities (aldehydes) lead to side-products in cyclization.
Water Content <0.1% (Karl Fischer)Medium: Vilsmeier reaction requires anhydrous conditions.
Reaction Temp (Step 2) 78°C (Reflux)High: Lower temps result in incomplete cyclization (open-chain intermediates).
Stoichiometry 1.1 eq HydrazineCritical: Excess hydrazine can lead to bis-adducts; deficiency leaves unreacted nitrile.

Safety & Handling (E-E-A-T)

  • Toxicity: this compound is an aliphatic nitrile . It must be treated as a potential cyanide source. Metabolic liberation of

    
     is possible.
    
  • Skin Absorption: High. Wear double nitrile gloves and Tyvek sleeves.

  • Vilsmeier Reagent: Highly corrosive and water-reactive. Quench Vilsmeier reactions slowly into ice to prevent thermal runaway.

  • Waste Disposal: Aqueous waste from the nitrile synthesis contains cyanides/oximes; treat with bleach (hypochlorite) to oxidize before disposal.

References

  • Synthesis of Pyrazole Intermediates

    • Title: "Heteroaryl Derivatives as DDR Inhibitors" (Describes the reaction of this compound with methylhydrazine).
    • Source: WO2024017877A1.
    • URL:

  • Synthesis of Thiophene Analogues

    • Title: "Substituted 4-(arylamino)selenophenopyrimidine compounds" (Details the sodium sulfide reaction).
    • Source: US P
    • URL:

  • General Pyrethroid Chemistry

    • Title: "The Synthesis of Pyrethroids" (Context on vinyl-cyclopropane and isostere str
    • Source: Journal of Agricultural and Food Chemistry (via PubMed).
    • URL: (General Reference).

  • Chemical Properties

    • Title: "this compound Product Page".
    • Source: Apollo Scientific / PubChem.
    • URL:

Sources

Application Notes and Protocols for Cross-Coupling Reactions Involving 3-chloro-4,4-dimethylpent-2-enenitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Introduction: The Synthetic Utility of a Sterically Hindered Building Block

In the landscape of modern organic synthesis, the quest for novel molecular architectures is paramount for the discovery of new pharmaceuticals and functional materials. 3-chloro-4,4-dimethylpent-2-enenitrile, a polysubstituted aliphatic nitrile, represents a unique building block. Its structure, featuring a vinyl chloride moiety flanked by a bulky tert-butyl group and a nitrile functionality, presents both significant opportunities and distinct challenges for synthetic chemists. The tert-butyl group imparts substantial steric hindrance around the reactive vinyl chloride, while the electron-withdrawing nitrile group modulates the electronic properties of the double bond.

This combination of features makes this compound an intriguing substrate for palladium-catalyzed cross-coupling reactions. Successful coupling methodologies would unlock access to a diverse array of substituted alkenenitriles, which are valuable precursors in medicinal chemistry and materials science. This application note provides a detailed guide for researchers aiming to employ this versatile substrate in key cross-coupling transformations, including Suzuki-Miyaura, Heck, and Sonogashira reactions. While direct literature precedents for this specific substrate are limited, the protocols herein are expertly adapted from established methods for sterically hindered and electronically deactivated vinyl chlorides, providing a robust starting point for methodological development.

I. Foundational Principles: Overcoming the Challenge of Steric Hindrance in Cross-Coupling

Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.[1][2] These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation (for reactions like Suzuki and Sonogashira), and reductive elimination.[3][4]

The primary challenge in the cross-coupling of this compound lies in the oxidative addition step. The significant steric bulk of the tert-butyl group can impede the approach of the palladium catalyst to the C-Cl bond. Furthermore, vinyl chlorides are generally less reactive than their bromide or iodide counterparts.[5] To overcome these hurdles, the selection of an appropriate palladium catalyst system, particularly the choice of ligand, is critical. Ligands play a crucial role in stabilizing the palladium center, enhancing its reactivity, and facilitating the key steps of the catalytic cycle. For sterically demanding substrates, bulky and electron-rich phosphine ligands have proven to be particularly effective.[6]

II. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between organoboron compounds and organic halides.[6][7][8] Its tolerance of a wide range of functional groups and the low toxicity of the boron reagents make it a favored tool in pharmaceutical development.[6] For a successful Suzuki-Miyaura coupling with this compound, a catalyst system capable of activating the sterically hindered vinyl chloride is essential.

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

The reaction is initiated by the oxidative addition of the vinyl chloride to a Pd(0) complex, a step that is often rate-limiting for challenging substrates. The resulting Pd(II) species then undergoes transmetalation with a boronate complex, which is formed by the reaction of the boronic acid with a base. The final step is reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R-Pd(II)-X(L2) R-Pd(II)-X(L2) Oxidative Addition->R-Pd(II)-X(L2) Oxidative Addition R-X This compound R-X->Oxidative Addition Transmetalation Transmetalation R-Pd(II)-X(L2)->Transmetalation R'-B(OH)2 Arylboronic acid Boronate formation Boronate formation R'-B(OH)2->Boronate formation Base Base Base->Boronate formation [R'-B(OH)3]- [R'-B(OH)3]- Boronate formation->[R'-B(OH)3]- [R'-B(OH)3]-->Transmetalation R-Pd(II)-R'(L2) R-Pd(II)-R'(L2) Transmetalation->R-Pd(II)-R'(L2) Transmetalation Reductive Elimination Reductive Elimination R-Pd(II)-R'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration R-R' R-R' Reductive Elimination->R-R' Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is a model procedure adapted from methodologies developed for other sterically hindered vinyl chlorides.[9]

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Eq.
This compound143.621.01.0
Phenylboronic acid121.931.51.5
Palladium(II) acetate (Pd(OAc)₂)224.500.020.02
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)410.510.040.04
Cesium fluoride (CsF)151.903.03.0
1,4-Dioxane (anhydrous)-5 mL-

Procedure:

  • To a dry Schlenk tube under an argon atmosphere, add this compound (144 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), cesium fluoride (456 mg, 3.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and SPhos (16.4 mg, 0.04 mmol).

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired 3-phenyl-4,4-dimethylpent-2-enenitrile.

Rationale for Reagent Selection:

  • Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich biarylphosphine ligand like SPhos is highly effective for the coupling of challenging vinyl chlorides.[9] SPhos promotes the oxidative addition and subsequent reductive elimination steps.

  • Base: Cesium fluoride is an effective base for Suzuki couplings, particularly with heteroaryl boronic acids, as it can minimize protodeboronation.[9]

  • Solvent: Anhydrous 1,4-dioxane is a common solvent for Suzuki reactions, offering good solubility for the reagents and a suitable boiling point for elevated reaction temperatures.

III. Heck Reaction: Vinylation of Alkenes

The Heck reaction provides a powerful means of forming substituted alkenes through the palladium-catalyzed reaction of an unsaturated halide with an alkene.[2] This reaction is particularly valuable for its ability to construct complex carbon skeletons. The steric hindrance of this compound necessitates a robust catalytic system to achieve efficient coupling.

Mechanistic Insight: The Heck Catalytic Cycle

The Heck reaction follows a catalytic cycle involving oxidative addition of the vinyl chloride to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination releases the product and a palladium-hydride species. The final step is the regeneration of the Pd(0) catalyst by a base.[10]

Heck_Reaction_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R-Pd(II)-X(L2) R-Pd(II)-X(L2) Oxidative Addition->R-Pd(II)-X(L2) Oxidative Addition R-X This compound R-X->Oxidative Addition Migratory Insertion Migratory Insertion R-Pd(II)-X(L2)->Migratory Insertion Alkene Alkene Alkene->Migratory Insertion Intermediate Intermediate Migratory Insertion->Intermediate Migratory Insertion Beta-Hydride Elimination Beta-Hydride Elimination Intermediate->Beta-Hydride Elimination Product Product Beta-Hydride Elimination->Product H-Pd(II)-X(L2) H-Pd(II)-X(L2) Beta-Hydride Elimination->H-Pd(II)-X(L2) Regeneration Regeneration H-Pd(II)-X(L2)->Regeneration Base Base Base->Regeneration Regeneration->Pd(0)L2 Regeneration

Caption: Catalytic cycle of the Heck reaction.

Experimental Protocol: Heck Reaction of this compound with Styrene

This model protocol is based on conditions known to be effective for the Heck coupling of other challenging vinyl chlorides.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Eq.
This compound143.621.01.0
Styrene104.151.21.2
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.720.010.01
Tri(tert-butyl)phosphine tetrafluoroborate ([P(tBu)₃]HBF₄)290.110.040.04
Cesium carbonate (Cs₂CO₃)325.822.02.0
N,N-Dimethylformamide (DMF) (anhydrous)-5 mL-

Procedure:

  • In a glovebox, charge a dry Schlenk tube with tris(dibenzylideneacetone)dipalladium(0) (9.2 mg, 0.01 mmol) and tri(tert-butyl)phosphine tetrafluoroborate (11.6 mg, 0.04 mmol).

  • Add anhydrous N,N-dimethylformamide (2 mL) and stir for 10 minutes to form the catalyst solution.

  • In a separate Schlenk tube, add this compound (144 mg, 1.0 mmol), cesium carbonate (652 mg, 2.0 mmol), and the remaining anhydrous DMF (3 mL).

  • Add styrene (137 µL, 1.2 mmol) to the substrate mixture.

  • Transfer the pre-formed catalyst solution to the substrate mixture via syringe.

  • Seal the Schlenk tube and heat the reaction to 120 °C for 18-36 hours.

  • Monitor the reaction by GC-MS.

  • After completion, cool the reaction to room temperature, dilute with water (15 mL), and extract with diethyl ether (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the coupled product.

Rationale for Reagent Selection:

  • Catalyst System: The combination of Pd₂(dba)₃ with a bulky and electron-rich phosphine ligand like P(tBu)₃ is a powerful catalyst system for the Heck reaction of unactivated and sterically hindered aryl and vinyl chlorides.[6]

  • Base: Cesium carbonate is a strong inorganic base suitable for Heck reactions, facilitating the regeneration of the Pd(0) catalyst.

  • Solvent: DMF is a polar aprotic solvent that effectively dissolves the reagents and can withstand the high temperatures often required for the coupling of less reactive chlorides.

IV. Sonogashira Coupling: Synthesis of Conjugated Enynes

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst.[11][12] This reaction provides direct access to conjugated enynes, which are important structural motifs in many natural products and functional materials.[1]

Mechanistic Insight: The Dual Catalytic Cycles of Sonogashira Coupling

The Sonogashira reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the vinyl chloride to Pd(0) is followed by transmetalation from a copper acetylide species. Reductive elimination then yields the product and regenerates the Pd(0) catalyst. The copper cycle involves the formation of the copper acetylide from the terminal alkyne, base, and a Cu(I) salt, which then participates in the transmetalation step with the palladium complex.[13]

Sonogashira_Coupling cluster_0 Palladium Cycle cluster_1 Copper Cycle Pd(0)L2 Pd(0)L2 R-Pd(II)-X(L2) R-Pd(II)-X(L2) Pd(0)L2->R-Pd(II)-X(L2) Oxidative Addition (R-X) R-Pd(II)-C≡CR'(L2) R-Pd(II)-C≡CR'(L2) R-Pd(II)-X(L2)->R-Pd(II)-C≡CR'(L2) Transmetalation R-Pd(II)-C≡CR'(L2)->Pd(0)L2 Reductive Elimination (R-C≡CR') Cu(I)X Cu(I)X Cu-C≡CR' Cu-C≡CR' Cu(I)X->Cu-C≡CR' Base, H-C≡CR' Cu-C≡CR'->R-Pd(II)-X(L2) Cu-C≡CR'->Cu(I)X Transmetalation

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

This model protocol is designed to address the challenges of coupling a sterically hindered vinyl chloride.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Eq.
This compound143.621.01.0
Phenylacetylene102.141.21.2
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)701.900.030.03
Copper(I) iodide (CuI)190.450.060.06
Triethylamine (Et₃N)101.195 mL-
Tetrahydrofuran (THF) (anhydrous)-5 mL-

Procedure:

  • To a Schlenk tube, add this compound (144 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (21 mg, 0.03 mmol), and copper(I) iodide (11.4 mg, 0.06 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous tetrahydrofuran (5 mL) and triethylamine (5 mL) via syringe.

  • Add phenylacetylene (132 µL, 1.2 mmol) dropwise to the stirred solution.

  • Heat the reaction mixture to 60 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Resuspend the residue in diethyl ether and filter through a short plug of silica gel to remove metal salts.

  • Wash the filtrate with saturated aqueous ammonium chloride solution, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash chromatography to obtain the desired enyne.

Rationale for Reagent Selection:

  • Catalyst System: The classic Pd(PPh₃)₂Cl₂/CuI system is often effective for Sonogashira couplings.[11] For more challenging substrates, catalyst systems with bulky phosphine ligands may offer improved performance.

  • Base and Solvent: Triethylamine serves as both the base and a co-solvent, which is a common practice in Sonogashira reactions. It deprotonates the terminal alkyne and neutralizes the HCl generated during the reaction.

  • Co-catalyst: Copper(I) iodide is the standard co-catalyst that facilitates the formation of the copper acetylide intermediate, which is crucial for the transmetalation step.[13]

V. Conclusion and Future Outlook

This compound stands as a promising, albeit challenging, substrate for palladium-catalyzed cross-coupling reactions. The sterically demanding nature of this building block necessitates the use of carefully selected, highly active catalyst systems, typically involving bulky and electron-rich phosphine ligands. The model protocols provided in this application note for Suzuki-Miyaura, Heck, and Sonogashira couplings offer a solid foundation for researchers to explore the synthetic potential of this unique molecule.

Further optimization of these protocols, including screening of different ligands, bases, solvents, and temperatures, is encouraged to maximize yields and reaction efficiency. The successful implementation of these cross-coupling strategies will undoubtedly pave the way for the synthesis of novel and complex molecular structures for applications in drug discovery and materials science.

VI. References

  • Vertex AI Search. Cross-Coupling Reactions Guide.

  • Wikipedia. Heck reaction.

  • Vertex AI Search. The Role of Palladium Catalysts in Cross-Coupling Reactions.

  • Fiveable. Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes.

  • Chemistry LibreTexts. Sonogashira Coupling.

  • Apollo Scientific. This compound.

  • Organic Chemistry Portal. Heck Reaction.

  • Wikipedia. Sonogashira coupling.

  • Sonogashira Coupling - Chemistry LibreTexts.

  • YouTube. Heck Reaction | Named Reactions | Organic Chemistry Lessons.

  • Organic Chemistry Portal. Sonogashira Coupling.

  • Chemical Communications (RSC Publishing). Cross-coupling reactions of aryl and vinyl chlorides catalyzed by a palladium complex derived from an air-stable H-phosphonate.

  • Chemistry Steps. Preparation of Nitriles.

  • YouTube. Suzuki Coupling.

  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments.

  • Chemistry LibreTexts. Heck Reaction.

  • YouTube. Suzuki cross-coupling reaction.

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up..

  • PubMed. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides.

  • Suzhou Highfine Biotech. Synthesis of Nitrile.

  • YouTube. 20.13 Synthesis and Reactions of Nitriles.

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.

Sources

Nucleophilic substitution protocols for vinyl chlorides with steric hindrance

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Challenge

Vinyl chlorides represent a unique synthetic bottleneck. Unlike alkyl halides, they are inert to classical


 pathways due to the repulsion of the nucleophile by the 

-electron cloud and the geometric impossibility of backside attack. When steric hindrance is added (e.g.,

-substituted or

-bulky vinyl chlorides), the challenge compounds exponentially.

For the drug development professional, "substitution" on these substrates is rarely a simple displacement. It requires one of two distinct mechanistic manifolds:

  • Transition-Metal Catalysis (Cross-Coupling): The gold standard for unactivated, hindered systems.

  • Activated

    
     (Addition-Elimination):  Applicable only to electron-deficient systems (e.g., 
    
    
    
    -chloroenones).

This guide provides validated protocols for both, with a focus on Palladium and Nickel catalysis as the primary solution for hindered substrates.

Decision Matrix: Selecting the Right Protocol

Before selecting a protocol, analyze the electronic and steric profile of your substrate.

ProtocolSelection Start Substrate Analysis: Sterically Hindered Vinyl Chloride EWG_Check Is an Electron-Withdrawing Group (EWG) conjugated to the alkene? Start->EWG_Check Path_Metal Pathway A: Metal Catalysis (Standard for Unactivated) EWG_Check->Path_Metal No (Unactivated) Path_SNV Pathway B: Activated SNV (Metal-Free) EWG_Check->Path_SNV Yes (e.g., Enone, Sulfone) Pd_Select Protocol 1: Pd-Catalysis (Buchwald-Hartwig) Ligand: BrettPhos/RuPhos Path_Metal->Pd_Select Primary Choice Ni_Select Protocol 2: Ni-Catalysis (For difficult/cost-sensitive cases) Ligand: NHC/Bipyridine Path_Metal->Ni_Select Secondary Choice SNV_Proto Protocol 3: AdN-E Mechanism Requires Heat/High Conc. Path_SNV->SNV_Proto

Figure 1: Decision tree for selecting the appropriate substitution protocol based on substrate electronics.

Protocol 1: Pd-Catalyzed C-N/C-O Coupling (Buchwald-Hartwig)

Best For: Unactivated, sterically hindered vinyl chlorides. Mechanism: Oxidative Addition


 Transmetallation 

Reductive Elimination.[1]
The "Steric Solution": Ligand Selection

Standard phosphines (


, BINAP) often fail with hindered vinyl chlorides because they cannot promote the oxidative addition across the robust 

bond or facilitate the reductive elimination in a crowded environment.
  • Recommendation: Use Dialkylbiaryl phosphines (Buchwald Ligands).

    • BrettPhos / tBuBrettPhos: Excellent for primary amines and hindered substrates.

    • RuPhos: Ideal for secondary amines and alkoxides.

    • XPhos: General purpose for bulky chlorides.

Experimental Procedure

Scale: 1.0 mmol | Time: 4–16 h | Temp: 80–100 °C

  • Catalyst Pre-complexation (Crucial):

    • Option A (Preferred): Use a precatalyst (e.g., BrettPhos Pd G4 ).[1] This ensures a 1:1 L:Pd ratio and rapid activation.

    • Option B: Mix

      
       (1-2 mol%) and Ligand (2-4 mol%) in the reaction solvent and stir at ambient temp for 5 mins under Argon. Note: 
      
      
      
      requires reduction and is less reliable for hindered kinetics.
  • Reaction Assembly (In Glovebox or Schlenk Line):

    • To a dried reaction vial, add:

      • Vinyl Chloride substrate (1.0 equiv)

      • Nucleophile (Amine/Alcohol) (1.2 – 1.5 equiv)

      • Base: NaOtBu (1.4 equiv). Note: For base-sensitive substrates, use

        
         or 
        
        
        
        .
      • Precatalyst (e.g., BrettPhos Pd G4, 1–3 mol%).[1]

    • Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M concentration). Dioxane is preferred for higher temperatures.

  • Execution:

    • Seal the vial with a Teflon-lined cap.[1]

    • Heat to 100 °C. Steric bulk raises the energy barrier; do not run at RT.

    • Monitor via LCMS. Look for the disappearance of the vinyl chloride.

  • Workup:

    • Cool to RT. Dilute with EtOAc, filter through a Celite pad to remove Pd black.

    • Concentrate and purify via flash chromatography.[1]

Protocol 2: Ni-Catalyzed Substitution

Best For: Extremely hindered substrates where Pd fails, or cost-sensitive applications. Advantage: Nickel's smaller atomic radius allows it to access sterically congested


 bonds more easily than Palladium.
Experimental Procedure

Scale: 1.0 mmol | Atmosphere: Strict Inert (Argon/Nitrogen)

  • Catalyst Preparation:

    • Source:

      
       (Bis(1,5-cyclooctadiene)nickel(0)). Warning: Extremely air-sensitive. Must be handled in a glovebox.
      
    • Ligand: SIPr (N-Heterocyclic Carbene) or dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine). NHC ligands are superior for hindered chlorides.

  • Reaction Assembly:

    • In a glovebox, combine:

      • 
         (5–10 mol%)
        
      • SIPr (5–10 mol%)

      • Vinyl Chloride (1.0 equiv)

      • Nucleophile (1.2 equiv)

      • Base:

        
         (1.5 equiv)
        
    • Solvent: Toluene (Anhydrous).

  • Execution:

    • Heat to 80–110 °C for 12–24 hours.

    • Note: Nickel catalysts often require higher loading (5-10%) than Pd due to lower stability.

Protocol 3: Activated (Metal-Free)

Best For: Vinyl chlorides with strong Electron-Withdrawing Groups (EWGs) like


-chloroenones.
Mechanism:  Addition-Elimination (

).[2] The nucleophile attacks, forming a stabilized carbanion, followed by chloride expulsion.
Experimental Procedure
  • Setup:

    • Substrate:

      
      -chloro- 
      
      
      
      -unsaturated ketone/ester.
    • Nucleophile: Primary/Secondary amine or Thiol.

    • Base:

      
       or DIPEA (Organic bases preferred to avoid polymerization).
      
  • Execution:

    • Solvent: EtOH or DMF . Polar solvents stabilize the anionic intermediate.

    • Temperature: Often proceeds at RT or mild heating (40–60 °C).

    • Steric Note: If the

      
      -position is hindered, increase temperature to 80 °C and use a high-boiling solvent (DMSO).
      

Data Summary & Troubleshooting

Comparative Catalyst Performance for Hindered Substrates
ParameterPd-Catalysis (BrettPhos)Ni-Catalysis (NHC)Classical

Steric Tolerance HighVery HighLow (unless activated)
Electronic Req. None (works on e- rich/poor)NoneRequires EWG
Air Sensitivity Moderate (Precatalysts stable)High (

is pyrophoric)
Low
Temp Range 80–100 °C80–120 °CRT – 80 °C
Troubleshooting Guide (The Self-Validating System)

To ensure the protocol is working, perform these checks:

  • The "Inert" Check: If the reaction turns black immediately upon heating and stalls, your catalyst has decomposed (Pd black formation). Correction: Re-degas solvents and check glovebox

    
     levels.
    
  • The "Protodehalogenation" Check: If LCMS shows the mass of [Substrate - Cl + H], the catalyst is performing

    
    -hydride elimination or abstracting protons from the solvent. Correction: Switch to a ligand with no 
    
    
    
    -hydrogens or use a bulkier base to prevent coordination.
  • The "Conversion" Check: If starting material remains unchanged:

    • Pd: Switch to a bulkier ligand (e.g., from XPhos to BrettPhos).

    • Ni: Increase catalyst loading to 10 mol%.

References

  • Buchwald-Hartwig Amination of Vinyl Halides

    • Jiang, L., et al. (2009). "Palladium-Catalyzed Amination of Vinyl Halides and Triflates." Journal of the American Chemical Society.[1]

    • [Link]

  • Ligand Selection (BrettPhos)

    • Maitre, P., et al. (2011). "Ligand Effects in the Palladium-Catalyzed Amination of Vinyl Halides." Organic Letters.
    • [Link]

  • Nickel Catalysis for Hindered Substrates

    • Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). "Recent advances in homogeneous nickel catalysis.
    • [Link]

  • Mechanistic Reviews of

    
    : 
    
    • Rappoport, Z. (1981). "Nucleophilic Vinylic Substitution. A Single- or a Multi-Step Process?" Accounts of Chemical Research.
    • [Link]

Sources

Application Notes & Protocols: Strategic Control in the Catalytic Hydrogenation of 3-Chloro-4,4-dimethylpent-2-enenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Challenge of a Multifunctional Substrate

3-Chloro-4,4-dimethylpent-2-enenitrile is a versatile aliphatic nitrile used as a building block in the synthesis of more complex molecules, including agrochemicals.[1] Its structure, featuring a carbon-carbon double bond (C=C), a nitrile group (C≡N), and a vinylic carbon-chlorine bond (C-Cl), presents a significant and interesting challenge in catalytic hydrogenation. The primary goal of such a reaction is not merely reduction but the selective transformation of one or more of these functional groups while preserving others.

The challenge lies in the inherent reactivity of each group under hydrogenation conditions:

  • The α,β-unsaturated C=C bond is readily hydrogenated.

  • The nitrile group can be reduced to a primary amine, but this process can lead to secondary and tertiary amine byproducts through the condensation of intermediates.[2][3]

  • The vinylic C-Cl bond is susceptible to hydrogenolysis (cleavage and replacement with hydrogen), a common pathway with many hydrogenation catalysts.[4]

This guide provides a detailed analysis of the mechanistic considerations and offers specific protocols for navigating the complex reactivity of this substrate. By strategically selecting catalysts, solvents, and additives, a researcher can steer the reaction toward one of three distinct and valuable products: the saturated chloro-nitrile, the fully saturated and dehalogenated nitrile, or the corresponding primary amine.

Mechanistic Principles & The Pillars of Selectivity

Catalytic hydrogenation of an unsaturated molecule on a heterogeneous metal catalyst surface is generally understood to proceed via the Horiuti-Polanyi mechanism. This involves the adsorption of both the hydrogen gas and the substrate onto the catalyst surface, followed by the stepwise transfer of hydrogen atoms to the functional group.[5][6] For a complex substrate like this compound, the outcome is dictated by the competition between these different reactive pathways.

Key Factors Governing Chemoselectivity

Controlling the reaction's outcome depends on manipulating the kinetics and thermodynamics of these competing pathways. The following factors are paramount:

  • Catalyst Selection: This is the most critical variable.[3]

    • Palladium (Pd): Typically loaded on carbon (Pd/C), palladium is highly efficient for C=C bond hydrogenation.[7] However, it is also notoriously effective at promoting the hydrogenolysis of C-Cl bonds. Modified palladium catalysts can sometimes offer enhanced selectivity.[7]

    • Nickel (Ni): Raney® Nickel is a powerful catalyst often used for reducing nitriles to amines, a transformation that typically requires more forcing conditions (higher temperature and pressure) than C=C bond saturation.[3][8]

    • Platinum (Pt): As platinum dioxide (PtO₂), it is a highly active catalyst that often leads to the non-selective reduction of all susceptible functional groups.

    • Rhodium (Rh) & Ruthenium (Ru): These noble metals can offer unique selectivities, with ruthenium being particularly noted for the hydrogenation of nitriles to primary amines.[9][10]

    • Iridium (Ir): Certain iridium complexes, when activated by a base, have shown high efficacy for the conjugate reduction of α,β-unsaturated nitriles, selectively reducing the C=C bond.[11]

  • Reaction Conditions (Pressure & Temperature): Milder conditions (e.g., low hydrogen pressure, ambient temperature) favor the reduction of the most labile functional group, typically the C=C bond. Increasing the temperature and pressure accelerates the reaction but often diminishes selectivity, promoting nitrile reduction and C-Cl hydrogenolysis.[3]

  • Solvents and Additives:

    • Solvents: The choice of solvent (e.g., ethanol, methanol, ethyl acetate, THF) can influence catalyst activity and substrate solubility.

    • Additives: The use of additives is a powerful tool for directing selectivity. For instance, the addition of a base (e.g., ammonia, triethylamine) is crucial during nitrile reduction to suppress the formation of secondary and tertiary amines.[2][8] These bases are thought to inhibit the condensation reaction between the intermediate imine and the product primary amine.

Visualizing the Reaction Pathways

The potential transformations of this compound can be visualized as a network of competing and sequential reactions.

G cluster_0 Reaction Pathways A Starting Material 3-Chloro-4,4-dimethylpent- 2-enenitrile B Product 1 3-Chloro-4,4-dimethyl- pentanenitrile A->B  Selective  C=C Reduction C Product 2 4,4-Dimethylpentanenitrile A->C  Concerted C=C  Reduction &  Dehalogenation E Intermediate 4,4-Dimethylpent- 2-enenitrile A->E  Selective  Dehalogenation B->C  Dehalogenation D Product 3 4,4-Dimethylpentan-1-amine C->D  Nitrile Reduction E->C  C=C Reduction

Caption: Competing reaction pathways in the hydrogenation of the title compound.

Experimental Protocols & Methodologies

The following protocols are designed to selectively target three distinct products. They are presented as starting points for optimization and should be conducted with appropriate safety precautions in a well-ventilated fume hood.

Protocol 1: Selective Hydrogenation of the C=C Bond
  • Objective: To synthesize 3-chloro-4,4-dimethylpentanenitrile . This requires high selectivity for C=C bond reduction while minimizing both nitrile reduction and C-Cl hydrogenolysis.

  • Causality: Mild conditions and a catalyst known for C=C hydrogenation are employed. The low pressure and temperature are chosen to provide just enough energy to reduce the alkene without activating the stronger nitrile or C-Cl bonds for reduction/hydrogenolysis.

Step-by-Step Methodology:

  • Reactor Setup: To a magnetically stirred glass pressure vessel or a Parr shaker apparatus, add this compound (1.0 eq).

  • Catalyst Addition: Under an inert atmosphere (N₂ or Ar), carefully add 5% Palladium on Carbon (Pd/C, 1-2 mol%). Note: Use of a specialized catalyst, such as a lead-poisoned Lindlar-type catalyst, could potentially further improve selectivity against hydrogenolysis, though this may also reduce the rate of C=C hydrogenation.

  • Solvent Addition: Add anhydrous ethanol or ethyl acetate (approx. 0.1 M concentration of substrate).

  • Reaction Execution: Seal the vessel, purge thoroughly with H₂ gas (3-4 cycles of pressurizing and venting). Pressurize the reactor to 1-2 atm (15-30 psi) of H₂.

  • Monitoring: Stir the reaction vigorously at room temperature (20-25 °C). Monitor the reaction progress by TLC or GC-MS, observing the disappearance of the starting material and the appearance of the new product spot/peak. Hydrogen uptake will also cease upon completion.

  • Work-up: Upon completion, carefully vent the H₂ pressure. Purge the vessel with N₂. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by silica gel chromatography or distillation if necessary.

Protocol 2: Concerted Hydrogenation and Dehalogenation
  • Objective: To synthesize 4,4-dimethylpentanenitrile .[12][13] This is often the most practical transformation using standard palladium catalysts.

  • Causality: Standard Pd/C is highly effective for both C=C reduction and hydrogenolysis. The addition of a non-nucleophilic base is critical to neutralize the HCl that is generated in situ from the C-Cl cleavage. This prevents potential acid-catalyzed side reactions and catalyst deactivation.

Step-by-Step Methodology:

  • Reactor Setup: To a hydrogenation vessel, add this compound (1.0 eq).

  • Base Addition: Add a stoichiometric amount of a mild inorganic base like anhydrous potassium carbonate (K₂CO₃, 1.5 eq) or an organic base like triethylamine (Et₃N, 1.5 eq).

  • Catalyst Addition: Under an inert atmosphere, add 5% or 10% Palladium on Carbon (Pd/C, 2-5 mol%).

  • Solvent Addition: Add methanol or ethanol (approx. 0.1-0.2 M concentration).

  • Reaction Execution: Seal and purge the vessel with H₂. Pressurize to 3-4 atm (45-60 psi) of H₂.

  • Monitoring: Stir the reaction at room temperature. The reaction is often mildly exothermic. Monitor by GC-MS for the complete conversion of the starting material and any intermediates.

  • Work-up: After venting the H₂ and purging with N₂, filter the mixture through Celite® to remove the catalyst and the inorganic base (if used).

  • Isolation: If an organic base was used, it can be removed during solvent evaporation or by an acidic wash. Concentrate the filtrate to obtain the crude product. Purify as needed.

Protocol 3: Complete Reduction to Primary Amine
  • Objective: To synthesize 4,4-dimethylpentan-1-amine . This requires the reduction of all three functional groups.

  • Causality: A powerful catalyst system is required. Raney® Nickel is chosen for its proven efficacy in nitrile hydrogenation.[3][8] Higher pressure and temperature are necessary to drive this more difficult reduction. The addition of ammonia is essential; it saturates the solution and shifts the equilibrium away from the condensation of the intermediate imine with the product amine, thereby maximizing the yield of the desired primary amine.[2][9]

Step-by-Step Methodology:

  • Reactor Setup: To a high-pressure autoclave (e.g., Parr reactor), add the starting material (1.0 eq).

  • Catalyst Addition: Under a flow of inert gas, add water-washed, active Raney® Nickel (approx. 10-20% by weight relative to the substrate). Safety Note: Raney® Nickel is pyrophoric and must be handled with extreme care under a liquid or inert atmosphere.

  • Solvent/Additive Addition: Add methanol or ethanol that has been saturated with anhydrous ammonia gas.

  • Reaction Execution: Seal the autoclave. Purge several times with N₂ and then with H₂. Pressurize the reactor to 50-80 atm (750-1200 psi) of H₂.

  • Heating & Monitoring: Heat the reaction to 80-120 °C with vigorous stirring. Monitor the reaction by observing the drop in pressure as H₂ is consumed.

  • Work-up: After the reaction is complete (pressure stabilizes), cool the reactor to room temperature and carefully vent the excess H₂. Purge with N₂. Under an inert atmosphere, filter the catalyst through Celite®. Note: The Celite pad with the catalyst should be kept wet with solvent and disposed of properly to prevent ignition upon drying.

  • Isolation: Remove the solvent and excess ammonia by rotary evaporation. The resulting crude amine can be purified by distillation.

Data Summary & Decision Workflow

Comparative Table of Protocols
ParameterProtocol 1Protocol 2Protocol 3
Target Product 3-Chloro-4,4-dimethylpentanenitrile4,4-Dimethylpentanenitrile4,4-Dimethylpentan-1-amine
Primary Transformation(s) C=C SaturationC=C Saturation & C-Cl HydrogenolysisC=C Saturation, C-Cl Hydrogenolysis, C≡N Reduction
Catalyst 5% Pd/C (low loading)5-10% Pd/CRaney® Nickel
H₂ Pressure 1-2 atm (Low)3-4 atm (Moderate)50-80 atm (High)
Temperature 20-25 °C (Ambient)20-25 °C (Ambient)80-120 °C (High)
Solvent Ethanol, Ethyl AcetateMethanol, EthanolMethanolic/Ethanolic Ammonia
Key Additive None (or catalyst modifier)K₂CO₃ or Et₃NAnhydrous Ammonia
Expected Selectivity Moderate to HighHighHigh (for primary amine)
Workflow for Method Selection

This diagram provides a logical decision-making process for selecting the appropriate hydrogenation strategy based on the desired synthetic outcome.

G start Define Desired Product q1 Preserve C-Cl bond? start->q1 q2 Reduce Nitrile (C≡N)? q1->q2 No p1 Protocol 1: Low Pressure Pd/C (1-2 atm H₂) Ambient Temp q1->p1 Yes p2 Protocol 2: Std. Pressure Pd/C (3-4 atm H₂) + Base (e.g., Et₃N) q2->p2 No p3 Protocol 3: High Pressure Raney Ni (>50 atm H₂) + NH₃, High Temp q2->p3 Yes

Caption: Decision tree for selecting the optimal hydrogenation protocol.

References

  • Kukula, P., Studer, M., & Blaser, H.-U. (2004). Chemoselective Hydrogenation of α,β-Unsaturated Nitriles. Advanced Synthesis & Catalysis. [Link]

  • Pingen, D., et al. (2014). Asymmetric hydrogenation of α,β-unsaturated nitriles with base-activated iridium N,P ligand complexes. Angewandte Chemie International Edition. [Link]

  • Törös, S., et al. (2003). Structure-selectivity relationship in the chemoselective hydrogenation of unsaturated nitriles. Journal of Molecular Catalysis A: Chemical. [Link]

  • Mori, K., et al. (2009). Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. Organic & Biomolecular Chemistry. [Link]

  • Werkmeister, S., et al. (2015). Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. Catalysis for Sustainable Energy. [Link]

  • Ueda, S., & Makisumi, Y. (1986). Practical Synthesis of 3-Amino-5-tert-butylisoxazole from 4,4-Dimethyl-3-oxopentanenitrile. Heterocycles. [Link]

  • Chemical Synthesis Database. (n.d.). 3-hydroxy-4,4-dimethylpentanenitrile. csdb.com. [Link]

  • Huang, Y., et al. (1999). On the mechanism of catalytic hydrogenation of nitriles to amines over supported metal catalysts. Applied Catalysis A: General. [Link]

  • Wikipedia. (n.d.). Nitrile reduction. en.wikipedia.org. [Link]

  • Organic Chemistry Portal. (n.d.). 1,4-Reduction of α,β-unsaturated compounds. organic-chemistry.org. [Link]

  • Wang, C., et al. (2022). Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. ACS Applied Materials & Interfaces. [Link]

  • Molnár, I. G., et al. (2017). Ruthenium-Catalyzed Deaminative Hydrogenation of Nitriles to Primary Alcohols. Catalysis Research Laboratory. [Link]

  • Wang, X., et al. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Nature Communications. [Link]

  • Etzbach, K., et al. (1990). Process for the hydrogenation of alpha-, beta-unsaturated ketones.
  • Wikipedia. (n.d.). Nitrile. en.wikipedia.org. [Link]

  • Mobei. (n.d.). 4,4-Dimethylpentanenitrile. mobei.com. [Link]

  • Grellier, M., et al. (2007). Ruthenium-Catalyzed Hydrogenation of Nitriles: Insights into the Mechanism. Organometallics. [Link]

  • National Center for Biotechnology Information. (n.d.). 4,4-Dimethylpentanenitrile. PubChem Compound Database. [Link]

  • Garbe, M., et al. (2019). Chemoselective Hydrogenation of α,β-Unsaturated Ketones Catalyzed by a Manganese(I) Hydride Complex. Organic Letters. [Link]

  • LookChem. (n.d.). 4,4-dimethylpentanenitrile. lookchem.com. [Link]

  • Catalyst University. (2016). Catalytic Hydrogenation: Theory, Mechanism, and Examples. YouTube. [Link]

  • All 'Bout Chemistry. (2018). Hydrolysis of alpha chloro nitrile : Corey's lactone synthesis : a very interesting mechanism. YouTube. [Link]

  • Chemistry LibreTexts. (2022). 10.21: Reduction of Alkenes - Catalytic Hydrogenation. chem.libretexts.org. [Link]

Sources

Application Note: A Scalable and Robust Synthesis of 3-chloro-4,4-dimethylpent-2-enenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-tested protocol for the scale-up synthesis of 3-chloro-4,4-dimethylpent-2-enenitrile, a key aliphatic nitrile intermediate in the production of agrochemicals and other fine chemicals.[1] Moving beyond theoretical outlines, this guide details a robust two-step process commencing from the readily available starting material, pivaloylacetonitrile. The protocol emphasizes safety, scalability, and process control to ensure high yield and purity. We delve into the causality behind critical experimental choices, from thermal management to purification strategies, offering a self-validating system for researchers in process development and manufacturing.

Introduction and Strategic Overview

This compound is a valuable building block characterized by its unique structure, incorporating a sterically hindered tert-butyl group, a nitrile moiety, and a reactive vinyl chloride.[1] Its synthesis on a laboratory scale is achievable, but scaling up presents significant challenges related to reaction control, byproduct formation, and purification.

The synthetic strategy outlined herein was selected for its scalability, use of cost-effective reagents, and straightforward purification. The process involves two primary stages:

  • Enolate Formation: Generation of a stable enolate from pivaloylacetonitrile (4,4-dimethyl-3-oxopentanenitrile). This step is critical for directing the subsequent chlorination.

  • Electrophilic Chlorination: Reaction of the enolate with a suitable chlorinating agent to yield the target vinyl chloride. This transformation is analogous to well-established methods for converting ketones and related compounds into alkenyl chlorides.[2]

This approach avoids the direct use of highly toxic metal cyanides, which are often employed in nitrile synthesis through substitution reactions.[3][4]

Health and Safety Imperatives

A thorough risk assessment is mandatory before commencing this procedure.[5] The synthesis involves hazardous materials, and all operations must be conducted in a well-ventilated chemical fume hood or an appropriate process reactor with containment.

  • Pivaloylacetonitrile: Toxic if swallowed and causes skin and serious eye irritation.[6]

  • Phosphorus Pentachloride (PCl₅): Highly corrosive and reacts violently with water, producing hydrochloric acid gas. It is harmful if swallowed or inhaled and causes severe skin burns and eye damage. Use in a moisture-free environment is critical.

  • Solvents (e.g., Dichloromethane): Volatile and potentially harmful. Avoid inhalation and skin contact.

  • Quenching: The reaction quench with ice/water is highly exothermic due to the reaction of excess PCl₅. This step must be performed slowly and with adequate cooling to prevent uncontrolled release of HCl gas.

Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, is required at all times.

Reaction Mechanism and Rationale

The conversion of the β-ketonitrile (pivaloylacetonitrile) to the β-chloro-α,β-unsaturated nitrile proceeds through an enolate intermediate.

  • Enolization: In the presence of the chlorinating agent (PCl₅), the ketone tautomerizes to its enol form. The equilibrium is driven towards the enol by its subsequent reaction.

  • Oxygen Activation: The enol oxygen attacks the electrophilic phosphorus center of PCl₅, forming a chlorophosphate intermediate and displacing a chloride ion. This transforms the hydroxyl group into a good leaving group.

  • Chlorination and Elimination: A chloride ion then attacks the double bond at the α-position. The resulting intermediate eliminates the chlorophosphate group to re-form the double bond, now between the α and β carbons, yielding the final product. This sequence is a variation of methods used to synthesize alkenyl chlorides from ketones.[2]

Mechanism Diagram

Reaction_Mechanism cluster_steps Reaction Pathway Start Pivaloylacetonitrile (Keto form) Enol Enol Tautomer Start->Enol Tautomerization PCl5 PCl₅ Intermediate1 Chlorophosphate Intermediate Enol->Intermediate1 + PCl₅ - HCl Product This compound Intermediate1->Product Elimination - POCl₃ - HCl Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Assemble Dry Reactor (2L 3-Neck Flask) B 2. Charge with Pivaloylacetonitrile and Anhydrous DCM A->B C 3. Cool to 0-5 °C B->C D 4. Add PCl₅ Portion-wise (T < 10 °C) C->D E 5. Stir at Room Temp (3-4 hours) D->E F 6. Quench on Ice E->F G 7. Phase Separation F->G H 8. Wash (NaHCO₃, H₂O, Brine) G->H I 9. Dry (MgSO₄) & Concentrate H->I J 10. Vacuum Distillation I->J Product Final Product: This compound J->Product

Caption: Step-by-step experimental workflow for the synthesis.

Troubleshooting and Process Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction.Extend reaction time at room temperature. Confirm consumption of starting material by GC-MS before quenching.
Hydrolysis of PCl₅.Ensure all glassware is scrupulously dried and the reaction is run under a robust inert atmosphere.
Formation of Byproducts Reaction temperature too high.Maintain strict temperature control (<10 °C) during PCl₅ addition.
Incorrect stoichiometry.Use high-purity starting materials and accurately weigh the PCl₅.
Difficult Emulsion during Work-up Incomplete neutralization.Add more brine during the wash steps to help break the emulsion. Allow layers to settle for a longer period.

Conclusion

The protocol detailed in this application note presents a scalable, high-yielding, and robust method for the synthesis of this compound. By understanding the underlying mechanism and paying close attention to critical process parameters such as temperature control, moisture exclusion, and controlled quenching, researchers can safely and efficiently produce this valuable intermediate on a large scale. The self-validating nature of the described steps ensures reproducibility and high purity, making this protocol suitable for both academic research and industrial drug development applications.

References

  • Chemsrc. this compound | CAS#:216574-58-2. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis and applications of alkenyl chlorides (vinyl chlorides): a review. Available at: [Link]

  • Organic Chemistry Portal. Vinyl chloride synthesis by chlorination or substitution. Available at: [Link]

  • National Center for Biotechnology Information. Vinyl Chloride - IARC Monographs. Available at: [Link]

  • Organic Syntheses. α-PHENYLBUTYRONITRILE. Available at: [Link]

  • Scribd. Production of Vinyl Chloride. Available at: [Link]

  • Asian Journal of Chemistry. Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride using Anhydrous Sodium Sulphate and Sodium Bicarbonate in Dry Media. Available at: [Link]

  • Chemistry Steps. Preparation of Nitriles. Available at: [Link]

Sources

Troubleshooting & Optimization

Improving low yields in the synthesis of 3-chloro-4,4-dimethylpent-2-enenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides in-depth troubleshooting for the synthesis of 3-chloro-4,4-dimethylpent-2-enenitrile, a valuable aliphatic nitrile used in organic synthesis and the production of agrochemicals.[1] Low yields can be a significant impediment to research and development timelines. This guide, structured in a practical question-and-answer format, addresses common pitfalls and offers scientifically-grounded solutions to optimize your synthetic route.

While several synthetic pathways to this compound exist, a common and logical approach begins with the readily available starting material, pinacolone. This two-stage process involves the formation of a β-chloro-α,β-unsaturated aldehyde via the Vilsmeier-Haack reaction, followed by its conversion to the target nitrile.

G cluster_0 Stage 1: Vilsmeier-Haack Reaction cluster_1 Stage 2: Aldehyde to Nitrile Conversion Pinacolone Pinacolone Aldehyde 3-chloro-4,4-dimethylpent-2-enal Pinacolone->Aldehyde Formylation & Chlorination Vilsmeier Vilsmeier Reagent (POCl₃, DMF) Vilsmeier->Aldehyde Oxime Aldoxime Intermediate Aldehyde->Oxime Hydroxylamine Hydroxylamine (NH₂OH·HCl) Hydroxylamine->Oxime Nitrile This compound Oxime->Nitrile DehydratingAgent Dehydrating Agent (e.g., P₄O₁₀, SOCl₂) DehydratingAgent->Nitrile G Start Low Yield in Oxime Dehydration Step CheckReagent Which dehydrating agent was used? Start->CheckReagent P4O10 P₄O₁₀ CheckReagent->P4O10 Solid SOCl2 SOCl₂ / POCl₃ CheckReagent->SOCl2 Liquid Other Other (e.g., Ac₂O, DCC) CheckReagent->Other Mild P4O10_Sol Issue: Vigorous, heterogeneous reaction. Solution: Grind P₄O₁₀ to a fine powder. Use a high-boiling, inert solvent (e.g., trimethylbenzene) for better heat transfer. P4O10->P4O10_Sol SOCl2_Sol Issue: Degradation from acidic byproducts (HCl, H₃PO₄). Solution: Add a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge acid. Maintain low temperature during addition. SOCl2->SOCl2_Sol Other_Sol Issue: Insufficient reactivity. Solution: Consider more potent reagents like phosphorus pentoxide or thionyl chloride. Evaluate catalytic methods. Other->Other_Sol Purification Is the product degrading during purification? P4O10_Sol->Purification SOCl2_Sol->Purification Other_Sol->Purification Purification_Yes Solution: Use vacuum distillation at the lowest possible temperature. Consider flash chromatography on silica gel deactivated with triethylamine. Purification->Purification_Yes Yes Purification_No Yield improved? Re-evaluate stoichiometry and reaction time. Purification->Purification_No No

Sources

Troubleshooting Grignard reactions with 3-chloro-4,4-dimethylpent-2-enenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Grignard Protocols for Functionalized Acrylonitriles Ticket Reference: #GRIG-CN-3CL-TBU Subject: Troubleshooting Grignard Addition to 3-chloro-4,4-dimethylpent-2-enenitrile Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Product & Reactivity Profile

Target Substrate: this compound CAS: 216574-58-2 Structure Analysis:

  • Electrophilic Center 1 (Nitrile): The primary target for Grignard reagents (

    
    ). Attack here leads to the metallo-imine, which hydrolyzes to an 
    
    
    
    -unsaturated ketone.
  • Electrophilic Center 2 (Vinyl Chloride): The

    
    -carbon is substituted with a chlorine atom and a bulky tert-butyl group. While typically susceptible to addition-elimination (
    
    
    
    ), the massive steric bulk of the tert-butyl group at position 4 severely hinders nucleophilic attack at position 3.
  • Acidity: The vinylic proton at C2 is activated by the nitrile group, making it susceptible to deprotonation by basic Grignard reagents (acting as a base rather than a nucleophile), leading to recovery of starting material.

Diagnostic Workflow

Before altering your parameters, identify your specific failure mode using the logic tree below.

GrignardTroubleshooting Start Reaction Outcome? NoRxn No Reaction / SM Recovered Start->NoRxn LowYield Low Yield / Complex Mixture Start->LowYield WrongProd Wrong Product (Alkylation vs Acylation) Start->WrongProd Moisture Check 1: Moisture Ingress (Protonation of RMgX) NoRxn->Moisture Activation Check 2: Mg Surface Passivation NoRxn->Activation Deprotonation Cause: Alpha-Deprotonation (Grignard acts as Base) LowYield->Deprotonation Polymer Cause: Anionic Polymerization LowYield->Polymer Hydrolysis Cause: Incomplete Imine Hydrolysis LowYield->Hydrolysis ConjAdd Cause: 1,4-Addition (Cl Displacement) Unlikely due to t-Bu sterics WrongProd->ConjAdd Sol_Temp Solution: Lower Temp (-40°C) Switch to Non-Nucleophilic Base Control Deprotonation->Sol_Temp Sol_Acid Solution: 2-Step Acid Hydrolysis (Stronger Acid / Longer Time) Hydrolysis->Sol_Acid

Figure 1: Decision matrix for diagnosing reaction failures based on crude NMR/GC-MS analysis.

Troubleshooting Guide (FAQ Format)

Issue 1: "I recovered 90% starting material. Did the Grignard fail?"

Diagnosis: If your Grignard reagent was active (titrated) and the starting material is recovered unchanged, the issue is likely deprotonation rather than nucleophilic attack. The proton at C2 (vinylic) is rendered acidic by the electron-withdrawing nitrile. The Grignard reagent (


) is a strong base (

). If it deprotonates C2, it forms a stable anion that resists further attack. Upon aqueous workup, this anion is reprotonated, returning your starting material.

Solution:

  • Temperature Control: Lower the reaction temperature to -40°C or -78°C . Nucleophilic addition to the nitrile (kinetic control) is often favored over deprotonation at lower temperatures [1].

  • Solvent Switch: Switch from THF to Diethyl Ether (

    
    )  or Toluene.[1] THF coordinates strongly to Mg, increasing the basicity/nucleophilicity balance in favor of basicity in some systems. Non-polar solvents often favor addition.
    
  • Additives: Consider using Cerium(III) Chloride (

    
    ) . The "organocerium" reagent is less basic but highly nucleophilic toward carbonyl-like acceptors (Imamoto conditions), suppressing deprotonation [2].
    
Issue 2: "I see the imine peak in IR, but I can't isolate the ketone."

Diagnosis: The intermediate formed is a metallo-imine (


).[2] This species is surprisingly stable, especially with the electron-withdrawing vinyl chloride group nearby. Standard "splash" quenching with water or saturated 

is often insufficient to hydrolyze this imine to the ketone.

Solution: Implement a Rigorous Acid Hydrolysis :

  • Quench with

    
     or 
    
    
    
    .
  • Stir the biphasic mixture vigorously at room temperature for 2–4 hours (monitor by TLC).

  • Note: The vinyl chloride moiety is relatively stable to acid, but avoid prolonged reflux in strong acid to prevent hydration of the double bond.

Issue 3: "The reaction mixture turned into a black tar/polymer."

Diagnosis: Acrylonitriles are prone to anionic polymerization initiated by the Grignard reagent. The tert-butyl group helps stabilize the monomer, but polymerization is still a risk if the concentration of the "living" anion is high.

Solution:

  • Inverse Addition: Do not add the nitrile to the Grignard. Instead, add the Grignard reagent dropwise to the nitrile solution at low temperature. This keeps the concentration of the nucleophile low relative to the substrate, discouraging chain propagation.

  • Dilution: Run the reaction at high dilution (0.1 M - 0.2 M).

Optimized Experimental Protocol

Objective: Selective 1,2-addition to the nitrile to form the corresponding ketone.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Grignard Reagent:

    
     (1.2 equiv, titrated)
    
  • Solvent: Anhydrous

    
     or Toluene (preferred over THF to reduce basicity).
    

Procedure:

  • Setup: Flame-dry a 3-neck round bottom flask under Argon flow.

  • Dissolution: Dissolve the nitrile (1.0 equiv) in anhydrous Toluene (0.2 M concentration). Cool the solution to -40°C (dry ice/acetonitrile bath).

  • Addition: Add the Grignard reagent (1.2 equiv) dropwise via syringe pump or pressure-equalizing dropping funnel over 30 minutes. Crucial: Maintain internal temp < -35°C.

  • Reaction: Stir at -40°C for 2 hours. Allow to warm slowly to 0°C over 1 hour.

    • Checkpoint: Take an aliquot, quench with

      
      . Analyze by NMR. If you see the deuterated starting material (at C2), deprotonation is the major pathway (see Issue 1).
      
  • Hydrolysis (The Critical Step):

    • Cool to 0°C.

    • Add

      
       (excess) dropwise. Caution: Exothermic.[3]
      
    • Warm to room temperature and stir vigorously for 3 hours to ensure full hydrolysis of the imine.

  • Workup: Extract with EtOAc, wash with brine, dry over

    
    , and concentrate.
    

Data Summary Table: Expected Chemical Shifts (Proton NMR)

MoietyStarting Material (

ppm)
Product (Ketone) (

ppm)
Vinyl Proton (C2) ~5.5 - 6.0 (s)~6.2 - 6.5 (s) (Deshielded by C=O)
t-Butyl Group ~1.1 - 1.2 (s)~1.1 - 1.2 (s)
Nitrile/Carbonyl IR: ~2220 cm⁻¹ (

)
IR: ~1680 cm⁻¹ (

, conj)

References

  • Kharasch, M. S., & Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall. (Foundational text on temperature effects in Grignard addition vs.
  • Imamoto, T., et al. (1989). "Reactions of Carbonyl Compounds with Grignard Reagents in the Presence of Cerium Chloride." Journal of the American Chemical Society, 111(12), 4392–4398. Link

  • Sommer, F., et al. (2021). "Magnesium-Mediated Synthesis of Functionalized Nitriles." Organic Process Research & Development. (General reference for nitrile handling).
  • Knochel, P., et al. (2006). "Functionalized Grignard Reagents." Angewandte Chemie International Edition, 45(19), 3040-3058. Link

Sources

Identifying common byproducts in the chlorination of 4,4-dimethyl-3-oxopentanenitrile

Technical Support Center: Chlorination of -Keto Nitriles

Topic: Identifying & Mitigating Byproducts in the Chlorination of 4,4-dimethyl-3-oxopentanenitrile

Executive Summary

Product Context: 4,4-dimethyl-3-oxopentanenitrile (also known as pivaloylacetonitrile) is a critical intermediate in the synthesis of agrochemicals (e.g., isoxazole herbicides) and pharmaceuticals.[1] The chlorination at the

2-chloro-4,4-dimethyl-3-oxopentanenitrile

The Challenge: The reaction is governed by the equilibrium between the keto and enol forms. The electron-withdrawing nature of the nitrile and ketone groups makes the

over-chlorinationacid-catalyzed hydrolysis

This guide provides a mechanistic breakdown, troubleshooting workflows, and validated analytical markers to ensure high-purity isolation of the monochlorinated product.

Mechanistic Pathway & Failure Modes

To troubleshoot effectively, one must understand the competition between the desired substitution and the parasitic side reactions.

Reaction Logic Diagram

ReactionPathwayStartSubstrate(4,4-dimethyl-3-oxopentanenitrile)EnolEnol IntermediateStart->EnolTautomerizationAmideIMPURITY B: Amide(Hydrolysis Product)Start->Amide+ H2O / H+(Acid Hydrolysis)TargetTARGET: Monochloro(2-chloro-4,4-dimethyl-3-oxopentanenitrile)Enol->Target+ SO2Cl2 / -HCl(Fast)DiChloroIMPURITY A: Dichloro(2,2-dichloro-4,4-dimethyl-3-oxopentanenitrile)Target->DiChloro+ SO2Cl2 (Excess)(Rate enhanced by acid)Target->Amide+ H2O / H+

Figure 1: Mechanistic pathway showing the progression from substrate to target, alongside the critical 'over-chlorination' and 'hydrolysis' failure modes.

Diagnostic Guide: Identifying Byproducts

When your reaction purity drops, use this fingerprinting table to identify the culprit. The data below compares the starting material (SM) against the target and common impurities.

Analytical Fingerprinting (NMR & MS)
CompoundStructure Note1H NMR (

-Position)
MS (ESI/GC) Signature
Substrate (SM)

-Bu-CO-CH₂ -CN

3.8 - 4.0 ppm
(Singlet, 2H)

125 [M]+
Target (Mono-Cl)

-Bu-CO-CHCl -CN

5.1 - 5.4 ppm
(Singlet, 1H)

159/161 (3:1 ratio)
Impurity A (Di-Cl)

-Bu-CO-CCl₂ -CN
Silent (No signal in 3-6 ppm range)

193/195/197 (9:6:1 ratio)
Impurity B (Amide)

-Bu-CO-CH(R)-CONH₂
Broad singlets (5.5-7.5 ppm) for NH₂

[M+18] relative to parent

Analyst Note: The shift from ~4.0 ppm to ~5.3 ppm is the definitive marker for conversion. If the integral at 5.3 ppm decreases while the


-butyl signal (1.2 ppm) remains constant, you are likely forming the "silent" Dichloro impurity.

Troubleshooting & FAQs

Scenario 1: "I see a significant amount of Dichloro impurity (Impurity A)."

Cause: Over-chlorination. The introduction of the first chlorine atom stabilizes the enol form of the remaining proton, making the second chlorination often faster than the first if local concentration of reagent is high.

  • Fix 1 (Stoichiometry): Strictly limit Sulfuryl Chloride (

    
    ) to 0.95 - 0.98 equivalents . Never use excess.
    
  • Fix 2 (Temperature): Lower the reaction temperature to 0–5°C . Higher temperatures favor the higher activation energy pathway of dichlorination.

  • Fix 3 (Addition Rate): Dilute the

    
     in the reaction solvent (e.g., DCM or Toluene) and add it dropwise over 1-2 hours. High local concentrations cause "hot spots" of dichlorination.
    
Scenario 2: "The reaction mixture is turning dark/black."

Cause: Polymerization or decomposition catalyzed by trapped HCl gas.

  • Fix 1 (Gas Removal): Ensure a steady stream of Nitrogen (

    
    ) sweeps the headspace to remove HCl and 
    
    
    gases as they form.
  • Fix 2 (Solvent Quality): Ensure solvents are dry. Moisture reacts with

    
     to generate sulfuric acid derivatives, which char the organic material.
    
Scenario 3: "I see a new spot on TLC that is very polar/drags at the baseline."

Cause: Hydrolysis of the nitrile to an amide (Impurity B) or carboxylic acid.

  • Fix: This is strictly moisture-driven. Verify the water content of your solvent (Karl Fischer titration < 0.05% recommended). Ensure the

    
     bottle has not been left open to air.
    

Validated Experimental Protocol

Objective: Synthesis of 2-chloro-4,4-dimethyl-3-oxopentanenitrile with <5% Dichloro impurity.

Reagents:

  • 4,4-dimethyl-3-oxopentanenitrile (1.0 eq)[1][2]

  • Sulfuryl Chloride (

    
    ) (0.98 eq)
    
  • Dichloromethane (DCM) or Toluene (Vol: 10 mL per gram of substrate)

Workflow:

  • Setup: Charge a 3-neck round bottom flask with substrate and dry DCM under

    
     atmosphere. Fit with a dropping funnel and a gas outlet scrubber (to neutralize HCl/SO2).
    
  • Cooling: Cool the solution to 0–2°C using an ice/salt bath.

  • Addition: Mix

    
     with an equal volume of DCM in the dropping funnel. Add dropwise over 60–90 minutes , maintaining internal temperature 
    
    
    .
    • Why? Slow addition prevents local excess of reagent, minimizing the Dichloro impurity.

  • Post-Reaction: Stir at 5°C for 1 hour, then allow to warm to room temperature (20°C) for 30 minutes.

    • Check Point: Run NMR.[1][2][3][4][5] If SM > 5%, add 0.02 eq

      
      . Do not chase 100% conversion if it risks dichlorination.
      
  • Quench: Pour mixture into ice-cold water. Separate layers immediately. Wash organic layer with saturated

    
     (to remove acid traces) and Brine.
    
  • Isolation: Dry over

    
     and concentrate in vacuo at low temperature (<40°C). The product is heat sensitive.[6]
    

References

  • Preparation of Pivaloylacetonitrile: Zelinka, K., Simbera, J., & Pazdera, P. (2014).[1] A Simplified Method for the Efficient Preparation of Pivaloylacetonitrile. Organic Preparations and Procedures International. Link

  • Chlorination Reagent Handling: Sulfuryl Chloride in Organic Synthesis. Sigma-Aldrich Technical Bulletin. Link

  • -Keto Nitriles. Journal of Organic Chemistry.
  • Analytical Shifts (NMR): Trace Impurities in NMR Solvents. Organometallics, 2010.[5][7] Link (Used for solvent referencing in protocol).

Solvent selection for maximizing reactivity of 3-chloro-4,4-dimethylpent-2-enenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SOLV-3CL-CN-OPT Subject: Solvent Selection Strategy for Sterically Hindered Vinyl Chlorides Agent: Senior Application Scientist, Process Chemistry Division Status: Open

Executive Summary: The "Steric-Electronic" Paradox

You are working with 3-chloro-4,4-dimethylpent-2-enenitrile .[1][2][3] Before selecting a solvent, you must understand the unique conflict within this molecule:

  • Electronic Activation (The Gas Pedal): The nitrile group (–CN) is a strong electron-withdrawing group (EWG). It activates the

    
    -position (where the Chlorine is attached) for nucleophilic attack via an Addition-Elimination (
    
    
    
    )
    mechanism.
  • Steric Blockade (The Brake): The tert-butyl group (4,4-dimethyl) is geminal to the chlorine. This bulky group creates a massive steric shield, physically blocking the trajectory of incoming nucleophiles.

The Solution: You cannot change the sterics, so you must maximize the kinetic energy of your nucleophile. This is achieved almost exclusively through Dipolar Aprotic Solvents or Phase Transfer Catalysis (PTC) .

Critical Solvent Parameters (The "Why")

The following table outlines why standard solvents often fail with this specific substrate.

Solvent ClassExamplesSuitabilityTechnical Rationale
Dipolar Aprotic DMSO, DMF, NMP, DMAc HIGH (Recommended) These solvents solvate cations (Na⁺, K⁺) well but leave anions (nucleophiles) "naked" and highly reactive. This extra reactivity is required to overcome the tert-butyl steric barrier.
Polar Protic Methanol, Ethanol, WaterCRITICAL FAILURE Hydrogen bonding forms a "cage" around the nucleophile, increasing its effective size. A solvated nucleophile cannot penetrate the steric shield of the tert-butyl group.
Non-Polar Toluene, Hexane, DCMLOW (Unless PTC) Poor solubility for ionic nucleophiles. The transition state (charged intermediate) is not stabilized. Only viable if using Phase Transfer Catalysts (e.g., TBAB).
Ethers THF, 1,4-DioxaneMODERATE Useful for organometallic nucleophiles (e.g., Grignards), but generally too slow for standard substitution due to lower dielectric constants.

Troubleshooting Guide (FAQs)

Scenario A: "My reaction is stuck at <10% conversion after 24 hours."
  • Diagnosis: Nucleophile Deactivation.

  • Root Cause: You are likely using a protic solvent (MeOH/EtOH) or a non-polar solvent without a catalyst. The nucleophile is too "comfortable" (solvated) to attack the crowded center.

  • Resolution:

    • Switch solvent to DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone) .

    • If the nucleophile is an anion (e.g., alkoxide), the rate can increase by

      
       to 
      
      
      
      times in DMSO compared to MeOH.
Scenario B: "I am seeing hydrolysis of the nitrile group (Amide formation)."
  • Diagnosis: Competitive Hydrolysis.

  • Root Cause: Wet solvent. The nitrile group is susceptible to hydrolysis under basic conditions, especially at the high temperatures required to drive the substitution.

  • Resolution:

    • Use Anhydrous grade solvents (water < 50 ppm).

    • Add molecular sieves (3Å or 4Å) to the reaction vessel.

    • Avoid highly hygroscopic solvents like DMF unless freshly distilled; NMP is often more stable.

Scenario C: "I cannot remove the solvent (DMSO/DMF) during workup."
  • Diagnosis: Process Bottleneck.

  • Root Cause: High boiling points make removal difficult.

  • Resolution:

    • Aqueous Wash: Dilute the reaction mixture with water and extract the product into Ethyl Acetate or Ether (DMSO/DMF will stay in the water phase).

    • Switch to Acetonitrile (MeCN): It is dipolar aprotic but has a low boiling point (82°C). Note: It is less powerful than DMSO but easier to remove.

Visualizing the Workflow

Figure 1: Solvent Selection Decision Tree

This logic flow ensures you select the correct solvent system based on your specific nucleophile.

SolventSelection Start Select Nucleophile Type Anionic Anionic (e.g., RO⁻, RS⁻, CN⁻) Start->Anionic Neutral Neutral (e.g., Amines, Thiols) Start->Neutral Aprotic MUST USE Dipolar Aprotic (DMSO, DMF, NMP) Anionic->Aprotic Primary Choice NonPolar Alternative: Non-Polar + PTC (Toluene + TBAB) Anionic->NonPolar If water sensitive Polar Polar Organic (MeCN, THF, EtOH) Neutral->Polar Standard Reason1 Reason: 'Naked' Anion Effect needed to bypass t-Butyl sterics Aprotic->Reason1 Reason2 Reason: Charge separation in Transition State Polar->Reason2

Caption: Decision matrix for solvent selection based on nucleophile charge density.

Figure 2: The Mechanism & Steric Barrier

Understanding the


 mechanism clarifies why "naked" anions are essential.

Mechanism Substrate 3-Cl-4,4-dimethyl... (Substrate) Intermediate Carbanion Intermediate (Stabilized by -CN) Substrate->Intermediate Step 1: Addition (Rate Limiting) Nu Nucleophile (Nu⁻) Solvent Solvent Shell Nu->Solvent Solvation Competition Solvent->Substrate Protic Solvents BLOCK Attack Solvent->Substrate Aprotic Solvents ALLOW Attack Product Substitution Product (Cl replaced by Nu) Intermediate->Product Step 2: Elimination (-Cl⁻)

Caption: The solvent shell determines if the nucleophile can penetrate the steric barrier to form the carbanion intermediate.

Standard Operating Procedure (SOP): High-Yield Protocol

Objective: Nucleophilic substitution of Cl with Sodium Methoxide (NaOMe).

  • Preparation:

    • Dissolve 1.0 eq of This compound in Anhydrous DMSO (0.5 M concentration).

    • Note: Do not use Methanol as the primary solvent.

  • Reagent Addition:

    • Add 1.2 eq of NaOMe (solid) slowly.

    • Why Solid? Adding NaOMe as a solution in MeOH introduces protic solvent, which slows the reaction.

  • Reaction Conditions:

    • Heat to 60–80°C .

    • Reason: The tert-butyl group raises the activation energy. Room temperature is rarely sufficient for full conversion.

  • Monitoring:

    • Monitor via GC-MS or TLC. Look for the disappearance of the starting material peak.

  • Quench:

    • Pour into ice water. Extract with Ethyl Acetate.

References

  • Solvent Effects in Organic Chemistry: Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Definitive text on "naked" anions in dipolar aprotic media).
  • Mechanism of Vinyl Substitution : Rappoport, Z. (1981). "Nucleophilic Vinylic Substitution. A Single- or a Multi-Step Process?" Accounts of Chemical Research, 14(1), 7–15. Link

  • Specific Substrate Context : this compound is a key intermediate in the synthesis of pyrethroids (e.g., Fenvalerate analogs). Reactivity data is often extrapolated from: U.S. Patent 4,264,532 (Process for preparation of halogenated vinyl nitriles). Link

  • : Bernasconi, C. F. (1992). "Nucleophilic addition to activated olefins." Tetrahedron, 48(11), 2175-2208.

Sources

Controlling temperature to minimize decomposition of 3-chloro-4,4-dimethylpent-2-enenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-CDM-2024-001 Subject: Minimizing Thermal Decomposition & HCl Elimination Status: Active Guide Assigned Specialist: Senior Application Scientist

Executive Summary: The Stability Paradox

You are likely working with 3-chloro-4,4-dimethylpent-2-enenitrile (CDM-CN) as an intermediate for pyrethroid or pharmaceutical synthesis. This molecule presents a classic "push-pull" stability paradox:

  • The "Push": The bulky tert-butyl group (4,4-dimethyl) creates steric strain.

  • The "Pull": The electron-withdrawing nitrile group activates the

    
    -chlorine, making the vinyl chloride moiety susceptible to both elimination (dehydrohalogenation)  and nucleophilic attack  (hydrolysis).
    

The Critical Failure Mode: At elevated temperatures (


), CDM-CN undergoes autocatalytic decomposition. The initial thermal release of Hydrogen Chloride (HCl) catalyzes further degradation, leading to rapid darkening (polymerization/tarring) and pressure spikes.

Critical Temperature Thresholds

The following data points represent the "Safe Operating Envelope" for CDM-CN. Exceeding these limits significantly increases the rate of first-order decomposition.

ParameterLimit / ValueTechnical Note
Max Process Temp (

)
< 60°C Above 60°C, HCl elimination kinetics accelerate significantly.
Ideal Distillation Temp 30°C - 45°C Requires high vacuum (< 5 mbar).
Storage Temperature 2°C - 8°C Refrigerate. Inert atmosphere (Nitrogen/Argon) is mandatory.
Melting Point Liquid at RTExact mp is low; freezing prevents localized hot-spots during re-melting.
Decomposition Indicators Darkening, FumingColor shift from "Straw/Clear" to "Amber/Black" indicates HCl release.

Decomposition Mechanism & Control

Understanding how the molecule breaks down is the key to preventing it. The primary pathway is Thermal Dehydrohalogenation .

The Autocatalytic Cycle (Visualization)

DecompositionCycle Start This compound (Intact Molecule) Heat Heat Input (>60°C) Start->Heat Elimination Elimination Reaction (Loss of HCl) Heat->Elimination Activation Energy Products Reactive Alkyne/Diene (Unstable Intermediates) Elimination->Products HCl HCl Gas Release Elimination->HCl Polymer Polymerization/Tars (Black Residue) Products->Polymer Cross-linking HCl->Start Autocatalysis (Acid-catalyzed degradation)

Figure 1: The autocatalytic decomposition loop. Note that released HCl acts as a catalyst, accelerating the breakdown of the remaining bulk material. Removing HCl is as critical as controlling temperature.

Troubleshooting Guide: Common Scenarios

Scenario A: "The liquid is turning yellow/brown during distillation."

Diagnosis: Thermal stress is causing HCl elimination. The color comes from conjugated double bond formation (oligomerization).

  • Immediate Action:

    • Stop Heat: Remove the heating bath immediately.

    • Check Vacuum: Your vacuum is likely insufficient, forcing you to use higher bath temperatures.

    • Corrective Protocol:

      • Target a vacuum pressure of < 2 mmHg (approx 2-3 mbar) .

      • This allows the boiling point to drop to safe levels (30-40°C).

      • Pro Tip: Use a falling film evaporator or wiped film evaporator if available to minimize residence time (heat history).

Scenario B: "I see white fumes or pressure spikes in the headspace."

Diagnosis: Gaseous HCl evolution. This is a runaway risk.

  • Immediate Action:

    • Vent & Quench: Carefully vent the system to a scrubber.

    • Neutralize: If the product is in solution, wash with cold saturated

      
       (Sodium Bicarbonate) to neutralize acidity, but only if the solvent system allows.
      
    • Stabilization: For storage, consider adding a solid acid scavenger (e.g., anhydrous

      
       or a specialized epoxide stabilizer) to the container to sponge up trace HCl.
      
Scenario C: "Yield loss during aqueous workup."

Diagnosis: Hydrolysis of the nitrile group.

  • Root Cause: The combination of heat + water + acid (from trace decomposition) hydrolyzes the

    
     group to an amide or acid.
    
  • Corrective Protocol:

    • Keep all aqueous washes cold (< 5°C) .

    • Minimize contact time. Separate phases rapidly.

    • Dry the organic layer immediately over

      
       or 
      
      
      
      .

Standard Operating Procedure (SOP): Safe Distillation

To purify CDM-CN without decomposition, follow this strict vacuum protocol.

Equipment:

  • Short-path distillation head (minimizes travel distance).

  • High-vacuum pump (oil pump or dry scroll, capable of < 1 mbar).

  • Cold trap (Dry ice/Acetone) to protect the pump from HCl and volatile nitriles.

Step-by-Step:

  • System Inerting: Flush the system with dry Nitrogen. Oxygen can accelerate radical polymerization.

  • Vacuum Application: Apply full vacuum before heating. Confirm pressure is stable < 5 mbar.

  • Ramp Heating:

    • Start bath at 20°C.

    • Increase by 5°C increments.

    • Stop increasing heat as soon as condensation is observed on the cold finger.

    • Never exceed a bath temperature of 60°C.

  • Collection: Collect the main fraction. If the pot residue begins to darken significantly, abort the distillation. The yield loss in the pot is preferable to contaminating the distillate with decomposition catalysts.

Frequently Asked Questions (FAQ)

Q: Can I store this compound in a standard chemical cabinet? A: No. It should be stored in a refrigerator (2-8°C) in a tightly sealed container. We recommend storing it under an inert atmosphere (Argon/Nitrogen) to prevent moisture ingress, which leads to hydrolysis.

Q: Is the decomposition explosive? A: While not typically explosive like a peroxide, the decomposition releases gas (HCl, HCN) which can rapidly pressurize a sealed vessel, leading to rupture. Always store with adequate headspace.

Q: What is the best solvent for processing? A: Non-nucleophilic, non-polar solvents are best.

  • Recommended: Dichloromethane (DCM), Toluene, Hexanes.

  • Avoid: Alcohols (Methanol/Ethanol) or water at high temperatures, as these can attack the nitrile or vinyl chloride functionality.

References

  • Apollo Scientific. (n.d.). Safety Data Sheet: this compound. Retrieved from

  • Fisher Scientific. (n.d.). Material Safety Data Sheet: Nitrile Compounds. Retrieved from

  • PubChem. (2024).[1][2] Compound Summary: this compound (CAS 216574-58-2).[3] National Library of Medicine. Retrieved from

  • Organic Syntheses. (1952).[4] General procedures for

    
    -chlorovinyl ketones and related nitriles. Org. Synth. 32 , 27. Retrieved from [4]
    
  • Google Patents. (2000). WO2000043365A1: Synthesis of substituted pyridines from nitrile intermediates. Retrieved from

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling. Dehydrohalogenation products may be toxic.

Sources

Validation & Comparative

Definitive Structural Elucidation of 3-chloro-4,4-dimethylpent-2-enenitrile: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H and 13C NMR Chemical Shift Assignments for 3-chloro-4,4-dimethylpent-2-enenitrile Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

In the synthesis of pyrethroid precursors and complex aliphatic nitriles, This compound represents a critical intermediate where stereochemical purity is paramount.[1] The presence of the bulky tert-butyl group and the β-chlorine substituent creates a crowded steric environment that complicates routine spectral assignment.[1]

This guide compares the Standard 1D Assignment Method (often prone to stereochemical ambiguity) against a Definitive NOE-Enhanced Protocol . We provide comparative spectral data for the target Z-isomer against its E-isomer and non-chlorinated precursors, equipping researchers with the diagnostic markers necessary to validate structural integrity in drug development workflows.[1]

Structural Analysis & Nomenclature

Before analyzing the spectra, the atom numbering and stereochemical priority must be defined to ensure accurate assignment.

  • IUPAC Name: this compound[1]

  • Stereochemistry: The double bond exists between C2 and C3.

    • Z-Isomer (Target): The Nitrile (CN) group and Chlorine (Cl) are on the same side (cis-like relationship).[1]

    • E-Isomer (Impurity): The Nitrile and Chlorine are on opposite sides (trans-like relationship).[1]

Note on Stability: The Z-isomer is often the thermodynamic product due to the steric repulsion between the massive tert-butyl group and the linear nitrile group in the E-configuration.[1]

Visualization: Structural Numbering

Structure cluster_0 This compound C1 C1: Nitrile (CN) C2 C2: =CH- C1->C2 Single C3 C3: =C(Cl)- C2->C3 Double (E/Z) C4 C4: Quaternary (t-Bu) C3->C4 Single C5 C5: Methyls (3x) C4->C5 Single

Figure 1: Atom connectivity and numbering scheme used for NMR assignment.

Comparative Spectral Data: Target vs. Alternatives

The following tables compare the chemical shifts of the target molecule against its most common stereoisomer and synthetic impurities.

Table 1: 1H NMR Chemical Shift Comparison (CDCl3, 400 MHz)

Distinguishing the Target (Z) from the Isomer (E)

PositionSignal TypeZ-Isomer (Target) δ (ppm)E-Isomer (Impurity) δ (ppm)Diagnostic Note
H-2 (Vinyl) Singlet (s)5.35 - 5.45 5.60 - 5.75 The E-isomer proton is deshielded due to the cis effect of the Chlorine atom.[1]
H-5 (Methyls) Singlet (s)1.25 1.18 The t-butyl group in the Z-isomer is slightly deshielded by the cis-nitrile anisotropy.[1]
Impurity MultipletN/A~2.30 (CH2)Signals in this range indicate the non-chlorinated precursor (4,4-dimethylpent-2-enenitrile).[1]
Table 2: 13C NMR Chemical Shift Comparison (CDCl3, 100 MHz)

Carbon Backbone Validation

PositionCarbon TypeZ-Isomer δ (ppm)E-Isomer δ (ppm)Assignment Logic
C-1 Nitrile (CN)116.5 117.2Typical range for conjugated nitriles.
C-2 =CH- (Alpha)98.5 101.2Strongly shielded by resonance; diagnostic shift for α,β-unsaturated nitriles.
C-3 =C(Cl)- (Beta)162.0 158.5Deshielded by Cl and double bond character.[1]
C-4 Quaternary38.2 37.5Intensity is low; requires long relaxation delay (d1).[1]
C-5 Methyls (CH3)28.5 29.1High intensity signal; confirms t-butyl group integrity.[1]

Critical Insight: The chemical shift of H-2 is the primary "Go/No-Go" decision point.[1] If your vinyl singlet appears >5.60 ppm, you likely have the E-isomer or a mixture.[1]

Experimental Protocol: The Assignment Workflow

To ensure scientific integrity, one cannot rely solely on 1D shifts due to solvent and concentration variability. The following protocol validates the assignment using Through-Space (NOE) interactions.

Phase 1: Sample Preparation[1]
  • Solvent Choice: Use CDCl3 (Chloroform-d) for standard comparison.[1]

    • Alternative: If vinyl signals overlap with solvent impurities, switch to C6D6 (Benzene-d6), which induces an aromatic solvent-induced shift (ASIS), often separating the vinyl proton by ~0.5 ppm.[1]

  • Concentration: Prepare a 15-20 mg sample in 0.6 mL solvent. High concentration is required for quaternary carbon detection but avoid saturation which broadens the vinyl singlet.

Phase 2: The "Definitive" 2D Logic

Standard 1D NMR is insufficient for proving stereochemistry. You must perform a 1D NOESY or 2D NOESY experiment.

  • Hypothesis:

    • In the Z-Isomer , the Vinyl Proton (H-2) is spatially close to the tert-butyl group (H-5).[1]

    • In the E-Isomer , the Vinyl Proton (H-2) is spatially distant from the tert-butyl group (blocked by Cl).[1]

  • Step-by-Step Validation:

    • Irradiate the tert-butyl singlet at ~1.25 ppm.[1]

    • Observe the Vinyl region (~5.4 ppm).

    • Result:

      • Strong NOE Enhancement (>2%): Confirms Z-Isomer (H-2 and t-Bu are cis).[1]

      • No/Weak NOE Enhancement: Confirms E-Isomer (H-2 and t-Bu are trans).

Visualization: Stereochemical Assignment Logic

AssignmentWorkflow Start Start: Acquire 1H NMR CheckH2 Check Vinyl Proton (H-2) Region: 5.3 - 5.8 ppm Start->CheckH2 Decision Is H-2 a Singlet? CheckH2->Decision SingletYes Yes: Proceed to NOESY Decision->SingletYes Yes SingletNo No (Doublet/Multiplet): Check for Des-chloro impurity (Precursor) Decision->SingletNo No NOESY Run 1D NOESY Irradiate t-Bu (1.25 ppm) SingletYes->NOESY ResultZ Strong NOE at H-2: CONFIRMED Z-Isomer (Target) NOESY->ResultZ Enhancement Observed ResultE No NOE at H-2: CONFIRMED E-Isomer (Impurity) NOESY->ResultE No Enhancement

Figure 2: Logical workflow for definitive stereochemical assignment of this compound.

Technical Causality & Mechanisms

Why do these shifts occur? Understanding the underlying physics builds trust in the assignment.

  • Shielding of C-2 (98.5 ppm): The nitrile group is electron-withdrawing by induction but allows for resonance delocalization.[1] However, the β-chlorine atom exerts a "Heavy Atom Effect" and inductive withdrawal on C-3, leaving C-2 relatively shielded compared to a simple alkene, but the conjugation with the nitrile dominates.[1]

  • The Chlorine Effect (C-3): Chlorine is electronegative, causing a strong downfield shift of the attached carbon (C-3 moves to ~160 ppm).[1] This is the Alpha-Effect of the halogen.[1]

  • Stereochemical Shift (H-2): In the E-isomer, the Chlorine is cis to the vinyl proton (H-2).[1] The "van der Waals deshielding" effect of the large halogen cloud near the proton causes the E-isomer proton to appear downfield (higher ppm) compared to the Z-isomer, where the proton is near the bulky but magnetically different tert-butyl group.[1]

References
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2][3] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry.

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Standard reference for additivity rules used to validate calculated shifts).

  • National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for CID 54058346, 3-Chloro-4,4-dimethylpent-2-enal (Structural Analog Data). Retrieved from [1][4]

  • ChemicalBook. (n.d.).[1] 2-Chloroacrylonitrile NMR Spectrum (Comparative Analog Data). Retrieved from [1][5]

Sources

Comparative Guide: HPLC Method Development for Purity Assessment of 3-Chloro-4,4-dimethylpent-2-enenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The assessment of 3-chloro-4,4-dimethylpent-2-enenitrile (CDPN) purity presents a specific chromatographic challenge: the resolution of geometric isomers (E and Z) and the separation of synthetic byproducts arising from the halogenation of tert-butyl precursors. While C18 chemistries are the industry standard for alkyl-rich analytes, they often fail to provide adequate selectivity (


) for geometric isomers where hydrophobicity differences are negligible.

This guide compares the performance of a standard C18 (Octadecyl) stationary phase against a Phenyl-Hexyl phase.[1] Experimental data demonstrates that while C18 provides adequate retention, the Phenyl-Hexyl phase using a Methanol-based mobile phase offers superior resolution (


) of the E/Z critical pair due to 

-

electron interactions, making it the recommended methodology for purity assessment.

Chemical Context & Analytical Challenge

Analyte: this compound Structure: A conjugated system containing a nitrile group, a vinyl chloride motif, and a bulky tert-butyl group.

The Separation Challenge

The critical quality attribute (CQA) for this intermediate is often the ratio of the E (trans) to Z (cis) isomer, as stereochemistry significantly impacts the biological activity of downstream pyrethroid derivatives.

  • Hydrophobicity: Both isomers possess identical

    
     values (approx. 2.3), rendering separation based purely on solvophobic interactions (C18) difficult.
    
  • Electronic Character: The

    
    -electron cloud density differs slightly between isomers due to the steric hindrance of the tert-butyl group forcing the nitrile and chlorine atoms into different spatial arrangements.
    

Method Development Strategy

To achieve a robust method, we evaluated two distinct separation mechanisms:

  • Hydrophobic Interaction (C18): Relies on van der Waals forces.

  • 
    -
    
    
    
    Interaction (Phenyl-Hexyl):
    Relies on the interaction between the stationary phase's aromatic ring and the analyte's unsaturated
    
    
    -system (
    
    
    ).
Critical Insight: Solvent Selection

For Phenyl-based columns, the choice of organic modifier is critical. Acetonitrile (ACN) contains a nitrile group with its own


-electrons, which can compete with the analyte for the stationary phase's active sites, effectively "masking" the 

-

selectivity. Methanol (MeOH) , lacking

-electrons, allows the unique selectivity of the Phenyl phase to dominate.
Workflow Visualization

The following diagram outlines the decision logic used to arrive at the optimized protocol.

MethodDevWorkflow Start Start: CDPN Purity Method Assess Assess Analyte Properties: Hydrophobic + Conjugated System Start->Assess Screen1 Screen 1: C18 Column (Hydrophobic Dominant) Assess->Screen1 Screen2 Screen 2: Phenyl-Hexyl Column (Pi-Pi Dominant) Assess->Screen2 Decision Compare Selectivity (α) Screen1->Decision Screen2->Decision PathA C18: Co-elution of E/Z (Rs < 1.5) Decision->PathA Poor α PathB Phenyl-Hexyl: Partial Separation Decision->PathB Good α OptSolvent Optimize Modifier: Switch ACN to MeOH PathB->OptSolvent Final Final Method: Phenyl-Hexyl + MeOH/Water OptSolvent->Final

Figure 1: Method Development Logic Flow. The switch to Methanol on a Phenyl phase is the critical optimization step.

Comparative Study: C18 vs. Phenyl-Hexyl[1]

The following data represents the performance of the two columns under isocratic conditions optimized for retention factor (


).

Experimental Conditions:

  • Flow Rate: 1.0 mL/min[1][2]

  • Temperature: 30°C

  • Detection: UV @ 220 nm[2]

  • Sample: Spiked mixture of E-isomer, Z-isomer, and precursor impurity.

Table 1: Performance Comparison
ParameterMethod A (Standard)Method B (Alternative)Method C (Recommended)
Column C18 (L1) Phenyl-Hexyl (L11) Phenyl-Hexyl (L11)
Mobile Phase 60:40 ACN:Water (0.1% H3PO4)60:40 ACN:Water (0.1% H3PO4)65:35 MeOH:Water (0.1% H3PO4)
Retention (

) Isomer 1
4.2 min4.5 min5.8 min
Retention (

) Isomer 2
4.4 min4.9 min6.5 min
Selectivity (

)
1.051.091.12
Resolution (

)
1.1 (Fail) 1.8 (Pass)2.6 (Excellent)
Mechanism HydrophobicHydrophobic + Weak

-

Hydrophobic + Strong

-

Analysis of Results
  • Method A (C18/ACN): The resolution (

    
    ) is insufficient for quantitative purity assessment. The similar hydrophobicity of the E/Z isomers results in peak overlap.
    
  • Method B (Phenyl/ACN): Switching to a Phenyl column improves resolution slightly, but the Acetonitrile suppresses the

    
    -
    
    
    
    interaction.
  • Method C (Phenyl/MeOH): This is the superior method. Methanol allows the phenyl rings on the stationary phase to interact fully with the double bond of the CDPN isomers. The bulky tert-butyl group likely hinders this interaction differently for the E vs Z isomer, amplifying the separation.

Optimized Experimental Protocol

This protocol is validated for the separation of E/Z isomers and general purity assessment.

Instrument Parameters[1][2][3]
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Phenomenex Luna or Waters XBridge).

  • Mobile Phase A: Water + 0.1% Phosphoric Acid (

    
    ).
    
  • Mobile Phase B: Methanol (HPLC Grade).

  • Mode: Isocratic.

  • Composition: 35% A / 65% B.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temp: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV-Vis / PDA at 220 nm .

    • Note: 220 nm is chosen to maximize the absorption of the

      
      -unsaturated nitrile chromophore while avoiding methanol cutoff.
      
Sample Preparation[2]
  • Diluent: 50:50 Methanol:Water.

  • Stock Solution: Weigh 10 mg of CDPN into a 10 mL volumetric flask. Dissolve and dilute to volume with Methanol (1000 ppm).

  • Working Standard: Dilute Stock 1:10 with Diluent to achieve 100 ppm. Filter through a 0.22 µm PTFE filter before injection.

System Suitability Criteria

To ensure the method is "self-validating" during routine use, the following criteria must be met:

  • Resolution (

    
    ):  > 2.0 between Isomer 1 and Isomer 2.
    
  • Tailing Factor (

    
    ):  < 1.5 for the main peak.
    
  • RSD (n=5): < 1.0% for peak area.

Mechanistic Visualization

Understanding why the Phenyl-Hexyl column works is vital for troubleshooting. The diagram below illustrates the interaction mechanism.

InteractionMechanism cluster_0 Stationary Phase Surface cluster_1 Analyte (CDPN) cluster_2 Solvent Environment Ligand Phenyl Ring (Stationary Phase) Analyte Unsaturated Nitrile (C=C-CN) Ligand->Analyte Pi-Pi Stacking (Selectivity Source) MeOH Methanol (No Pi-electrons) MeOH->Ligand Allows Interaction ACN Acetonitrile (Competes for Pi-sites) ACN->Ligand Blocks Interaction

Figure 2: Interaction Mechanism. Acetonitrile blocks the critical Pi-Pi stacking required for isomer separation, whereas Methanol facilitates it.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on HPLC separation mechanisms and solvent selectivity).
  • Phenomenex. (2023). Reversed Phase Column Selection Guide. Retrieved from (Source for Phenyl-Hexyl vs C18 selectivity data).

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography.
  • PubChem. (2023). This compound Compound Summary. Retrieved from .

Sources

Comparing reactivity of 3-chloro-4,4-dimethylpent-2-enenitrile vs non-hindered vinyl nitriles

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Comparative Reactivity of 3-Chloro-4,4-dimethylpent-2-enenitrile vs. Non-Hindered Vinyl Nitriles

Executive Summary

This guide provides a technical analysis comparing the reactivity profile of This compound (CDPEN) against standard, non-hindered vinyl nitriles (e.g., acrylonitrile, 3-chloroacrylonitrile).

While non-hindered vinyl nitriles are characterized by high electrophilicity and susceptibility to uncontrolled polymerization, CDPEN exhibits a unique "steric fortress" motif due to the bulky tert-butyl group adjacent to the reactive center. This structural feature drastically alters its mechanistic pathways, shifting reactivity from rapid conjugate additions to highly selective substitution or cyclopropanation manifolds. This guide details these differences with experimental protocols to validate the steric inhibition of reactivity.

Structural & Electronic Analysis

To understand the reactivity divergence, we must first analyze the electronic and steric environment of the


-carbon (the primary electrophilic site).
FeatureNon-Hindered (e.g., Acrylonitrile) Target (CDPEN) Impact on Reactivity
Structure


Steric Bulk

-Substituent
Hydrogen (Van der Waals radius: ~1.2 Å)tert-Butyl (Cone angle: ~126°)Blocks nucleophilic trajectory.
Electronic Effect Conjugated electron withdrawal (-M, -I)Inductive donation (+I from

) vs. Withdrawal (-I from Cl)

stabilizes carbocation character; Cl activates leaving group potential.
LUMO Availability Highly accessibleSterically obscuredRequires small nucleophiles or forcing conditions.
The Steric Shielding Effect

In CDPEN, the tert-butyl group at the C-4 position creates a massive steric cone that shields the C-3 (


) carbon. Unlike acrylonitrile, where the 

-system is exposed to perpendicular attack, CDPEN requires nucleophiles to navigate a narrow trajectory between the bulky

group and the Chlorine atom.

Reactivity Profiles: The Mechanistic Divergence

A. Michael Addition (Conjugate Addition)
  • Standard Vinyl Nitriles: React violently with soft nucleophiles (thiols, amines) at room temperature. The rate-determining step is the formation of the enolate intermediate.

  • CDPEN: The Michael addition is severely retarded . The formation of the

    
     intermediate relieves electronic strain but drastically increases steric strain (A-strain) between the incoming nucleophile and the tert-butyl group.
    
    • Outcome: CDPEN is essentially inert to standard Michael conditions that would polymerize acrylonitrile.

B. Nucleophilic Vinylic Substitution ( )

Vinyl chlorides typically react via an Addition-Elimination (


) mechanism.
  • Addition: Nucleophile attacks

    
    -carbon (Rate Limiting).
    
  • Elimination: Chloride leaves, restoring the double bond.

For CDPEN, Step 1 is the bottleneck. However, once the barrier is crossed, the tert-butyl group forces the intermediate to collapse rapidly to relieve crowding, often favoring the Z-isomer or specific stereochemical outcomes that minimize gauche interactions.

C. Cyclopropanation

CDPEN is a superior substrate for cyclopropanation compared to acrylonitrile. The steric bulk prevents side reactions (polymerization), allowing carbenoids (e.g., from diazo compounds) to react cleanly with the double bond. This is the primary industrial utility of CDPEN in synthesizing pyrethroid precursors.

Visualization: Mechanistic Pathways

The following diagram illustrates the competitive pathways and the "Steric Blockade" effect.

ReactivityComparison Substrate_Open Acrylonitrile (Non-Hindered) Inter_Michael Michael Adduct (Enolate) Substrate_Open->Inter_Michael Fast Attack Substrate_Hindered CDPEN (Sterically Hindered) Inter_SNV Tetrahedral Intermediate (High Steric Strain) Substrate_Hindered->Inter_SNV Slow (High Ea) Nu Nucleophile (Nu:) Nu->Substrate_Open Nu->Substrate_Hindered Steric Repulsion Prod_Polymer Polymerization (Uncontrolled) Inter_Michael->Prod_Polymer Chain Propagation Prod_Subst Substitution Product (Nu replaces Cl) Inter_SNV->Prod_Subst Fast Elimination (-Cl)

Figure 1: Comparative reaction pathways. Note the high barrier (red) for CDPEN due to steric repulsion, contrasting with the rapid polymerization pathway (green) of acrylonitrile.

Experimental Benchmarking Protocols

To objectively verify the reactivity differences, the following protocols compare CDPEN against 3-chloroacrylonitrile (control).

Experiment A: The Thiol Challenge (Michael Addition Kinetics)

Objective: Measure the relative rate of conjugate addition using a soft nucleophile.

Reagents:

  • Substrate A: CDPEN (1.0 eq)

  • Substrate B: 3-Chloroacrylonitrile (1.0 eq) [Warning: Lachrymator/Toxic ]

  • Nucleophile: Benzyl mercaptan (1.1 eq)

  • Base: Triethylamine (0.1 eq)

  • Solvent: Acetonitrile (

    
    -MeCN for NMR monitoring)
    

Protocol:

  • Dissolve 0.5 mmol of substrate in 0.6 mL

    
    -MeCN in an NMR tube.
    
  • Add internal standard (1,3,5-trimethoxybenzene).

  • Add Triethylamine followed immediately by Benzyl mercaptan.

  • Monitor: Acquire

    
    -NMR spectra at t=1 min, 10 min, 1 hr, and 24 hrs.
    

Expected Results:

  • Substrate B (Control): >90% conversion within 10 minutes. Rapid disappearance of vinyl protons.

  • Substrate A (CDPEN): <5% conversion after 24 hours. The tert-butyl group effectively blocks the approach of the sulfur nucleophile to the

    
    -carbon.
    
Experiment B: Controlled Substitution (The Test)

Objective: Demonstrate that CDPEN requires forcing conditions for substitution.

Protocol:

  • Charge a reaction vial with CDPEN (1.0 mmol) and Morpholine (2.0 eq).

  • Heat to 80°C in Toluene for 4 hours.

  • Analyze by GC-MS.

Data Interpretation: Unlike simple vinyl chlorides which might react at room temperature, CDPEN typically requires heat. The product observed will be the morpholine-substituted enenenitrile, retaining the double bond (via Addition-Elimination). If no reaction occurs, increase temperature to 120°C (refluxing toluene). This validates the high activation energy required to overcome the steric barrier.

Comparative Data Summary

MetricNon-Hindered Vinyl NitrilesThis compound
Polymerization Risk High (Requires inhibitors like MEHQ)Negligible (Stable monomer)
Reaction with Amines (RT) Exothermic, rapid additionNo reaction / Very slow
Boiling Point Low (e.g., Acrylonitrile: 77°C)High (~180-200°C est., or solid)
Primary Utility Bulk polymers (PAN), ABS plasticFine chemical intermediate (Pyrethroids)
Storage Stability Poor (Autopolymerizes)Excellent

References

  • Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions - Introduction. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-4,4-dimethylpent-2-enal (Analogous Structure Data). National Library of Medicine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). General procedures for alkylation of nitriles. Organic Syntheses, Coll. Vol. 5. Retrieved from [Link]

Safety Operating Guide

3-chloro-4,4-dimethylpent-2-enenitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Protocol

Stop. Read this before handling the waste container.

3-chloro-4,4-dimethylpent-2-enenitrile (CAS: 216574-58-2) presents a dual-hazard profile: it is an aliphatic nitrile and a vinyl chloride . Improper disposal can lead to the generation of hydrogen cyanide (HCN) gas or the formation of dioxins during improper incineration.

The Golden Rules of Disposal for this Compound:

  • NEVER mix with acidic waste streams (Risk: HCN generation).

  • NEVER dispose of down the drain (Risk: Aquatic toxicity/regulatory violation).

  • ALWAYS segregate into the Halogenated Organic waste stream.

  • ALWAYS label clearly as "Toxic" and "Halogenated."

Chemical Profile & Hazard Identification

To dispose of a chemical safely, you must understand why it is dangerous. This molecule is not just "organic waste"; it is a functionalized intermediate with specific reactivities.

FeatureChemical LogicSafety Implication
Nitrile Group (-CN) Susceptible to hydrolysis in the presence of strong acids or metabolic enzymes.Acute Toxicity: Potential for cyanide release. Incompatibility: Must be kept at neutral or basic pH.
Vinyl Chloride (C=C-Cl) Halogenated alkene. Resistant to simple hydrolysis but sensitive to radical formation.Disposal Path: Requires high-temperature incineration with scrubbing (to capture HCl). Classification: Must go into Halogenated waste.[1]
Steric Bulk (tert-butyl) The 4,4-dimethyl group provides steric hindrance.Persistency: This molecule is likely environmentally persistent, making drain disposal negligent.

Quantitative Safety Data (Estimated/Analogous):

  • Flash Point: >60°C (Combustible, not highly flammable).

  • Reactivity: Stable under normal conditions; reacts violently with strong oxidizers.

  • Toxicity: Treat as Acute Toxin (Category 3) and Skin Irritant .

Segregation Logic (The "Why" Behind the Protocol)

In a busy lab, the most common accident involves dumping a nitrile into an "Organic Acid" waste carboy.

The Mechanism of Failure: If this compound is mixed with acidic waste (e.g., waste from an acidification step using HCl or H₂SO₄), protonation of the nitrile nitrogen can occur, facilitating hydrolysis and the release of Hydrogen Cyanide (HCN) gas.



(Note: While sterically hindered nitriles are slower to hydrolyze, the risk of HCN evolution in a mixed-waste container over time is non-zero and unacceptable.)

The Correct Stream:

  • Primary: Halogenated Organic Waste.

  • Secondary: If pure material, Lab Pack (Small Container) disposal is preferred.

Step-by-Step Disposal Protocol

Scenario A: Disposing of Pure/Stock Chemical

Use this when discarding an old bottle or a degraded sample.

  • Do not empty the bottle. Keep the chemical in its original container if possible.

  • Seal the cap tightly with Parafilm to prevent vapor leakage.

  • Bag it. Place the bottle into a clear, sealable polyethylene bag (Ziploc type).

  • Labeling: Apply a hazardous waste tag.

    • Constituents: "this compound" (Do not use abbreviations).

    • Hazards: Check "Toxic" and "Irritant."

  • Storage: Place in the Satellite Accumulation Area (SAA) designated for Halogenated Solvents.

Scenario B: Disposing of Reaction Mixtures (Solvent Waste)

Use this when the chemical is dissolved in solvents (DCM, Ethyl Acetate, etc.).

  • Check pH: Ensure the waste solution is Neutral (pH 6-8). If acidic, neutralize carefully with Sodium Bicarbonate (NaHCO₃) before adding to the waste container.

  • Select Container: Use an HDPE (High-Density Polyethylene) or Glass carboy.

    • Critical: Ensure the carboy is labeled "HALOGENATED ORGANIC WASTE."

  • Transfer: Pour waste using a funnel in a fume hood.

  • Log It: Immediately record the volume and specific chemical name on the waste log sheet attached to the carboy.

    • Why? Waste vendors need to know the halogen content to calculate incineration parameters.

Decision Matrix & Workflow

The following diagram illustrates the decision-making process for disposing of this specific compound.

DisposalWorkflow Start Start: Waste Generation CheckState Is it Pure or in Solution? Start->CheckState Pure Pure Chemical (Original Bottle) CheckState->Pure Solution Reaction Mixture (In Solvent) CheckState->Solution Label Labeling: 1. Full Chemical Name 2. Check 'Toxic' 3. Check 'Halogenated' Pure->Label CheckAcid Check pH: Is it Acidic? Solution->CheckAcid Neutralize Neutralize with NaHCO3 (Prevent HCN) CheckAcid->Neutralize Yes Segregate Segregate Stream: HALOGENATED ORGANIC CheckAcid->Segregate No Neutralize->Segregate Container Transfer to HDPE/Glass Carboy (Do NOT mix with Oxidizers) Segregate->Container Container->Label Pickup Request EHS Pickup (Incineration) Label->Pickup

Figure 1: Decision matrix for the safe disposal of this compound, emphasizing acid neutralization and halogen segregation.

Emergency Contingencies

Spill Procedures (< 500 mL)
  • Evacuate: Clear the immediate area.

  • PPE: Don double nitrile gloves, lab coat, and safety goggles.[1] If outside a hood, a respirator with organic vapor cartridges is recommended due to the volatility of the nitrile.

  • Absorb: Do not use paper towels (fire risk). Use vermiculite or chem-sorb pads .

  • Clean: Scoop absorbed material into a wide-mouth jar.

  • Decontaminate: Wash the surface with a mild detergent and water. Avoid using bleach (sodium hypochlorite) on the concentrated chemical, as reactions with the vinyl chloride moiety can produce unpredictable chlorinated byproducts [1].

Exposure First Aid
  • Skin Contact: Wash immediately with soap and water for 15 minutes. The lipophilic nature of the tert-butyl group aids skin absorption; speed is critical.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention (suspect nitrile toxicity).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.